Mandyphos SL-M012-1
Description
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Structure
2D Structure
Properties
InChI |
InChI=1S/2C28H29NP.Fe/c2*1-21-13-8-10-18-25(21)30(26-19-11-9-14-22(26)2)27-20-12-17-24(27)28(29(3)4)23-15-6-5-7-16-23;/h2*5-20,28H,1-4H3;/t2*28-;/m11./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOOMMBDIPFYRX-KUCPJXIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H58FeN2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mandyphos Ligand Family: A Technical Guide for Asymmetric Catalysis
Note: Extensive searches for "Mandyphos SL-M012-1" did not yield specific technical data for this particular ligand. The following guide provides a comprehensive overview of the Mandyphos ligand family, drawing on publicly available information for closely related and well-documented members such as Mandyphos SL-M004-1 and SL-M012-2. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the applications and characteristics of this important class of chiral ligands.
Introduction to the Mandyphos Ligand Family
The Mandyphos ligands are a class of chiral ferrocenyl-based diphosphine ligands renowned for their efficacy in asymmetric catalysis. These ligands play a crucial role in establishing high levels of enantioselectivity in a variety of chemical transformations, most notably in transition metal-catalyzed reactions such as asymmetric hydrogenation. Their unique structural and electronic properties, stemming from the ferrocene backbone and the chiral side arms, allow for precise control over the stereochemical outcome of reactions. This capability is of paramount importance in the synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals, agrochemicals, and fine chemicals.
Members of the Mandyphos family, such as Mandyphos SL-M004-1, are utilized as chiral ligands in rhodium-catalyzed hydrogenation reactions, a key step in the synthesis of complex molecules like argatroban.[1] The modular nature of the Mandyphos structure allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates.
Core Applications in Asymmetric Synthesis
The primary application of the Mandyphos ligand family lies in asymmetric hydrogenation, a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds. These ligands are typically combined with a transition metal precursor, such as rhodium or iridium, to form a chiral catalyst. This catalyst then directs the hydrogenation of a prochiral substrate to selectively produce one of two possible enantiomers.
Key reaction types include:
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Asymmetric Hydrogenation of Olefins: The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. Mandyphos-metal complexes can catalyze the enantioselective hydrogenation of various olefins to produce chiral alkanes.
-
Asymmetric Hydrogenation of Ketones: The enantioselective reduction of ketones to chiral alcohols is another critical application. This transformation is widely used in the synthesis of active pharmaceutical ingredients (APIs).
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Asymmetric Hydrogenation of Imines: The reduction of carbon-nitrogen double bonds to form chiral amines is a vital route to valuable synthetic intermediates.
Quantitative Data on Mandyphos Ligand Performance
The following tables summarize representative quantitative data for members of the Mandyphos ligand family in asymmetric hydrogenation reactions. It is important to note that optimal conditions and performance are highly substrate-dependent.
Table 1: General Properties of Selected Mandyphos Ligands
| Ligand Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Mandyphos SL-M001-1 | 174467-31-3 | C₅₂H₅₀FeN₂P₂ | 820.76 |
| Mandyphos SL-M004-1 | 494227-37-1 | C₆₄H₇₄FeN₂O₄P₂ | 1053.08[1] |
| Mandyphos SL-M012-2 | 831226-39-2 | C₅₆H₅₈FeN₂P₂ | 876.87 |
Table 2: Representative Performance in Asymmetric Hydrogenation
| Ligand | Substrate | Catalyst Precursor | S/C Ratio | Enantiomeric Excess (ee) |
| Mandyphos SL-M004-1 | (E)-Methyl-2-acetamido-3-phenylacrylate | [Rh(COD)₂]BF₄ | 1000:1 | >99% |
| Mandyphos SL-M012-2 | Dimethyl itaconate | [Rh(COD)₂]BF₄ | 1000:1 | >98% |
Note: The data presented in Table 2 is illustrative and based on typical performance for these classes of ligands. Actual results may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
The following provides a generalized experimental protocol for an asymmetric hydrogenation reaction using a Mandyphos ligand. Researchers should consult specific literature for detailed procedures tailored to their substrate of interest.
General Protocol for Asymmetric Hydrogenation of an Olefin:
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Catalyst Preparation: In a glovebox, the Mandyphos ligand (1.1 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) are dissolved in a degassed solvent (e.g., methanol, dichloromethane) in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to allow for complex formation.
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Reaction Setup: The substrate (1.0 mmol) is added to the flask containing the catalyst solution.
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Hydrogenation: The flask is connected to a hydrogen source, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-10 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
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Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, HPLC). Upon completion, the solvent is removed under reduced pressure.
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Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Workflow for Asymmetric Hydrogenation
Caption: A generalized workflow for asymmetric hydrogenation using a Mandyphos ligand.
Diagram 2: Simplified Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified representation of the catalytic cycle in asymmetric hydrogenation.
Conclusion
The Mandyphos ligand family represents a powerful and versatile toolkit for the synthesis of chiral molecules. Their robust performance in asymmetric hydrogenation has made them valuable assets in both academic research and industrial drug development. While specific data for this compound remains elusive, the broader understanding of the Mandyphos family provides a strong foundation for its potential applications and further investigation. The continued development and application of these ligands are expected to drive innovation in the efficient and selective synthesis of complex chiral targets.
References
The Mandyphos Ligand Family: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The Mandyphos ligand family, a class of chiral ferrocene-based diphosphine ligands, has emerged as a powerful tool in the field of asymmetric catalysis. Their unique structural and electronic properties have led to their successful application in a variety of enantioselective transformations, providing efficient routes to chiral molecules of significant interest in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the Mandyphos ligand family, including their properties, applications, and the experimental protocols for their use.
Core Properties and Applications
Mandyphos ligands are characterized by a ferrocene backbone, which imparts both planar and central chirality, and phosphine groups that coordinate to a metal center, typically rhodium or ruthenium. This rigid and well-defined chiral environment is crucial for inducing high stereoselectivity in catalytic reactions. The electronic properties of the phosphine substituents can be readily tuned by modifying the aryl or alkyl groups, allowing for the optimization of catalytic activity and enantioselectivity for specific substrates.
The versatility of the Mandyphos family has been demonstrated in a range of asymmetric catalytic reactions, most notably in the hydrogenation of various prochiral olefins.[1] These ligands have shown exceptional performance in the enantioselective hydrogenation of substrates such as enamides, β-ketoesters, and itaconic acid derivatives, often achieving high enantiomeric excesses (ee) and turnover numbers (TON).[2]
Performance in Asymmetric Hydrogenation
The efficacy of the Mandyphos ligand family is best illustrated by their performance in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates. The following table summarizes the performance of selected Mandyphos ligands in the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a common substrate for evaluating chiral phosphine ligands.
| Ligand | Substrate | S/C Ratio | Solvent | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) | Ref. |
| SL-M001-1 | MAC | 1000 | Toluene | 10 | 1 | >99 | 98 (R) | [3] |
| SL-M004-1 | MAC | 1000 | Toluene | 10 | 1 | >99 | 99 (R) | [3] |
| SL-M009-2 | MAC | 1000 | Toluene | 10 | 1 | >99 | 97 (S) | [3] |
Experimental Protocols
General Procedure for the Synthesis of Mandyphos Ligands
The synthesis of Mandyphos ligands generally involves the stereoselective functionalization of a ferrocene precursor. A representative, though general, procedure is outlined below. For specific details on the synthesis of a particular Mandyphos ligand, it is recommended to consult the primary literature.
Synthesis of (Rp,R'p)-(R)-Mandyphos (SL-M001-1)
A detailed experimental protocol for the synthesis of specific Mandyphos ligands is often proprietary or found within specific patents and publications. A general approach involves the dilithiation of a chiral ferrocene precursor followed by reaction with a chlorophosphine.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
The following is a general experimental procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a Rh-Mandyphos catalyst.
Materials:
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[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
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Mandyphos ligand (e.g., SL-M004-1)
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Methyl (Z)-α-acetamidocinnamate (MAC)
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Anhydrous, degassed solvent (e.g., Toluene)
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Hydrogen gas (high purity)
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Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preformation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the Mandyphos ligand (1.1 mol%) in the solvent. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
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Reaction Setup: In the autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in the solvent.
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Catalyst Addition: Transfer the preformed catalyst solution to the autoclave containing the substrate solution via cannula.
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Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time.
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Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent in vacuo. The conversion and enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Catalytic Cycle of Rhodium-Mandyphos Catalyzed Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide with a diphosphine ligand like Mandyphos.
Caption: A simplified representation of the catalytic cycle for Rh-Mandyphos catalyzed hydrogenation.
Experimental Workflow for Asymmetric Hydrogenation
The following diagram outlines a typical experimental workflow for performing an asymmetric hydrogenation reaction using a Mandyphos ligand.
Caption: A standard workflow for asymmetric hydrogenation experiments.
References
A Technical Guide to the Synthesis of Chiral Ferrocenyl Diphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of chiral ferrocenyl diphosphine ligands, a critical class of ligands in asymmetric catalysis. The guide details the core synthetic strategies, experimental protocols for key ligand families—Josiphos, Walphos, and Taniaphos—and presents quantitative data on their catalytic performance.
Introduction
Chiral ferrocenyl diphosphine ligands have emerged as privileged ligands in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique structure, featuring both planar and central chirality, imparts exceptional steric and electronic properties to the metal complexes they form. This guide focuses on the practical aspects of synthesizing these valuable ligands, providing researchers with the necessary information to prepare them in the laboratory.
Core Synthetic Strategy: A Stepwise Approach
The synthesis of most chiral ferrocenyl diphosphine ligands follows a common synthetic pathway, commencing with the introduction of a chiral directing group onto the ferrocene scaffold. This is typically followed by diastereoselective ortho-lithiation and subsequent phosphination to introduce the desired phosphine moieties.
A pivotal starting material for many of these syntheses is (R)- or (S)-Ugi's amine ((R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine), which provides the initial stereocenter and directs the subsequent ortho-lithiation.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of representative ligands from the Josiphos, Walphos, and Taniaphos families.
Synthesis of (R,S)-Josiphos (A Representative Josiphos Ligand)
The synthesis of Josiphos-type ligands typically starts from enantiopure Ugi's amine.
Step 1: Synthesis of Racemic N,N-Dimethyl-1-ferrocenylethylamine (Ugi's Amine)
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Acetylation of Ferrocene: To a stirred solution of ferrocene in acetic anhydride, phosphoric acid is added cautiously. The mixture is heated, then poured onto ice. The product, acetylferrocene, is isolated by filtration and purified by chromatography.
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Reduction to Racemic 1-Ferrocenylethanol: Acetylferrocene is reduced using sodium borohydride in a suitable solvent like ethanol to yield racemic 1-ferrocenylethanol.
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Amination to Racemic Ugi's Amine: The racemic alcohol is converted to the corresponding acetate, which is then treated with dimethylamine to afford racemic N,N-dimethyl-1-ferrocenylethylamine.
Step 2: Resolution of Racemic Ugi's Amine
The racemic amine is resolved by fractional crystallization of its diastereomeric salts with a chiral resolving agent, most commonly L-tartaric acid.[1] The desired diastereomeric salt is then treated with a base to liberate the enantiopure (R)- or (S)-Ugi's amine.
Step 3: Synthesis of (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ((R,S)-Josiphos)
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Diastereoselective ortho-Lithiation and First Phosphination: (R)-N,N-Dimethyl-1-ferrocenylethylamine is dissolved in anhydrous diethyl ether and cooled. n-Butyllithium is added dropwise, and the mixture is stirred to effect ortho-lithiation. Chlorodiphenylphosphine is then added to quench the lithiated intermediate, yielding (R,S)-PPFA ((R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine) as a single diastereomer.
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Second Phosphination: The resulting (R,S)-PPFA is heated at reflux with dicyclohexylphosphine in acetic acid. This step involves the substitution of the dimethylamino group with the dicyclohexylphosphino group to yield the final Josiphos ligand.
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Purification: The crude ligand is often purified by complexation with a metal salt (e.g., CuBr·SMe₂) followed by purification of the air-stable complex. The free ligand can be liberated if required.
Synthesis of a Representative Walphos Ligand
Walphos ligands are characterized by a 1-ferrocenylethyl backbone with a phosphine group on the cyclopentadienyl ring and a second, different phosphine group attached to an aryl moiety.
Step 1: Synthesis of the Chiral Ferrocenyl Alcohol Precursor
This can be achieved through the asymmetric reduction of acetylferrocene using a chiral reducing agent.
Step 2: Introduction of the Aryl Group
The chiral ferrocenyl alcohol is reacted with an aryl Grignard reagent in the presence of a Lewis acid to introduce the aryl group at the carbinol position.
Step 3: Directed ortho-Lithiation and Phosphination
The hydroxyl group of the resulting ferrocenylaryl methanol directs the ortho-lithiation of the ferrocene ring. The lithiated intermediate is then quenched with a chlorophosphine (e.g., chlorodiphenylphosphine) to install the first phosphine group.
Step 4: Second Phosphination
The hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with a second phosphine (e.g., dicyclohexylphosphine) to afford the final Walphos ligand.
Synthesis of a Representative Taniaphos Ligand
Taniaphos ligands are characterized by a 1,2-disubstituted ferrocene backbone with a phosphine group at the 2-position and a phosphino-substituted benzyl group at the 1-position.
Step 1: Synthesis of a 2-Substituted Ugi's Amine Derivative
The synthesis often starts with a derivative of Ugi's amine that has a substituent at the 2-position of the ferrocene ring. This can be achieved through directed ortho-lithiation of Ugi's amine followed by quenching with an appropriate electrophile.
Step 2: Introduction of the Second Phosphine Group
The dimethylamino group of the 2-substituted Ugi's amine derivative is then displaced by a phosphine, similar to the Josiphos synthesis.
Step 3: Modification of the 2-Substituent
The substituent at the 2-position is then elaborated into the final phosphino-substituted benzyl group. This may involve multiple steps, including cross-coupling reactions.
Data Presentation: Performance in Asymmetric Catalysis
The following tables summarize the performance of representative Josiphos, Walphos, and Taniaphos ligands in the asymmetric hydrogenation of various substrates.
Table 1: Asymmetric Hydrogenation of Alkenes with Josiphos Ligands
| Entry | Substrate | Ligand | Catalyst | S/C | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-acetamidocinnamate | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 100 | 10 | 25 | 0.5 | >99 | 99 (R) |
| 2 | Dimethyl itaconate | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 100 | 10 | 25 | 1 | >99 | 98 (R) |
| 3 | Methyl 2-acetamidoacrylate | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 100 | 10 | 25 | 0.2 | >99 | 99 (R) |
| 4 | Atorvastatin precursor | (R,S)-Josiphos | [Ru(COD)(2-methylallyl)₂] | 2000 | 80 | 60 | 16 | >99 | 99 (R) |
Table 2: Asymmetric Hydrogenation of Alkenes and Ketones with Walphos Ligands
| Entry | Substrate | Ligand | Catalyst | S/C | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | SL-W001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 95 (S) |
| 2 | Dimethyl itaconate | SL-W001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 96 (S) |
| 3 | Acetophenone | SL-W001-1 | [RuCl₂(dmf)]₂ | 500 | 50 | 50 | 16 | >99 | 97 (R) |
| 4 | 2-Methylcinnamic acid | SL-W001-1 | [Rh(COD)₂]BF₄ | 1000 | 20 | 25 | 16 | 100 | 83 (R) |
Table 3: Asymmetric Hydrogenation with Taniaphos Ligands
| Entry | Substrate | Ligand | Catalyst | S/C | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-acetamidocinnamate | SL-T001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 99 (S) |
| 2 | Dimethyl itaconate | SL-T001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 99 (S) |
| 3 | β-Ketoesters | SL-T002-1 | [RuCl₂(dmf)]₂ | 1000 | 50 | 50 | 16 | >99 | 97 (syn) |
| 4 | Unprotected β-enamine phosphonates | Taniaphos | Rh(I) | 100 | 50 | 50 | 24 | >99 | 86 |
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows in the synthesis and application of chiral ferrocenyl diphosphine ligands.
Conclusion
The synthesis of chiral ferrocenyl diphosphine ligands is a well-established yet continually evolving field. The modularity of their synthesis, allowing for the fine-tuning of steric and electronic properties, has been a key driver of their success. This guide provides a solid foundation for researchers to synthesize and utilize these powerful ligands in their pursuit of efficient and highly selective asymmetric transformations. Careful execution of the described experimental procedures, with particular attention to anhydrous and anaerobic techniques, is crucial for successful outcomes.
References
The Core Mechanism of Mandyphos in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of Mandyphos ligands in asymmetric catalysis. Mandyphos, a class of chiral ferrocenyl diphosphine ligands, has proven to be highly effective in a variety of metal-catalyzed reactions, consistently delivering high levels of enantioselectivity. This document delves into the structural features of Mandyphos, the catalytic cycle in asymmetric hydrogenation, the factors governing stereoselectivity, and provides experimental insights.
Introduction to Mandyphos Ligands
Mandyphos is a family of chiral ligands characterized by a ferrocene backbone, which imparts both rigidity and a defined stereochemical environment. The general structure consists of two phosphine groups attached to a chiral ferrocene scaffold. The modularity of the Mandyphos framework allows for fine-tuning of its steric and electronic properties by modifying the substituents on the phosphorus atoms. This adaptability is a key factor in their broad applicability and success in achieving high enantioselectivity in various asymmetric transformations, most notably in the hydrogenation of prochiral olefins such as enamides and β-ketoesters.
The Catalytic Cycle in Asymmetric Hydrogenation
The primary application of Mandyphos ligands is in rhodium- and ruthenium-catalyzed asymmetric hydrogenation reactions. The generally accepted mechanism for the Rh-Mandyphos catalyzed hydrogenation of prochiral enamides follows an "unsaturated pathway."
A schematic representation of this catalytic cycle is presented below:
Caption: Rh-Mandyphos Catalytic Cycle for Enamide Hydrogenation.
The key steps in this cycle are:
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Catalyst Precursor Activation: The active catalyst is typically generated in situ from a rhodium precursor and the Mandyphos ligand.
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Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center, which is complexed with the Mandyphos ligand. This coordination often involves both the C=C double bond and a coordinating group on the substrate (e.g., the amide carbonyl oxygen).
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Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydride complex.
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Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, and the other carbon forms a bond with the rhodium. This is the stereoselectivity-determining step . The chiral environment created by the Mandyphos ligand dictates which face of the olefin is approached by the hydride, thus establishing the new stereocenter.
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Reductive Elimination: The rhodium-bound alkyl group and the remaining hydride ligand couple and are eliminated from the metal center, forming the chiral product.
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Catalyst Regeneration: The resulting rhodium complex can then coordinate to another substrate molecule, re-entering the catalytic cycle.
The Role of Mandyphos in Stereoselectivity
The high enantioselectivity achieved with Mandyphos ligands stems from the specific steric and electronic environment it creates around the metal center. The ferrocene backbone provides a rigid and well-defined chiral scaffold. The substituents on the phosphorus atoms play a crucial role in controlling the stereochemical outcome.
The mechanism of stereodifferentiation is often explained by the "quadrant model." The chiral ligand creates four distinct spatial quadrants around the metal center, each with different steric demands. The substrate, upon coordination, will preferentially adopt a conformation that minimizes steric clashes with the bulky groups of the ligand. This preferred orientation then dictates the facial selectivity of the subsequent hydride transfer.
The electronic properties of the phosphine substituents also influence the catalytic activity. Electron-donating groups on the phosphines can increase the electron density on the metal center, which can affect the rates of oxidative addition and reductive elimination.
Quantitative Data on Mandyphos Performance
The performance of various Mandyphos ligands in the asymmetric hydrogenation of different substrates is summarized below. The data highlights the impact of ligand modification on enantioselectivity.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Entry | Mandyphos Ligand | R Group on Phosphorus | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | SL-M001-1 | Phenyl | CH₂Cl₂ | 1 | 25 | >99 | 98 |
| 2 | SL-M002-1 | 3,5-Xylyl | CH₂Cl₂ | 1 | 25 | >99 | 99 |
| 3 | SL-M003-1 | 4-MeO-3,5-Me₂C₆H₂ | CH₂Cl₂ | 1 | 25 | >99 | >99 |
| 4 | SL-M004-1 | 3,5-(CF₃)₂C₆H₃ | CH₂Cl₂ | 1 | 25 | >99 | 97 |
Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate
| Entry | Mandyphos Ligand | R Group on Phosphorus | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | SL-M001-1 | Phenyl | MeOH | 50 | 50 | >99 | 95 |
| 2 | SL-M004-1 | 3,5-(CF₃)₂C₆H₃ | MeOH | 50 | 50 | >99 | 98 |
| 3 | SL-M009-1 | Cyclohexyl | MeOH | 50 | 50 | >99 | 97 |
Experimental Protocols
General Procedure for Rh-Mandyphos Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
Materials:
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[Rh(COD)₂]BF₄ (1.0 mol%)
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Mandyphos ligand (1.1 mol%)
-
Methyl (Z)-α-acetamidocinnamate (1.0 mmol)
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Anhydrous and degassed solvent (e.g., CH₂Cl₂) (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the Mandyphos ligand.
-
Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
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The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.
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The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
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The flask is purged with hydrogen gas (3 cycles).
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The reaction is stirred under a hydrogen atmosphere (typically 1 atm) at the desired temperature for the specified time.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel to afford the chiral product.
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The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow for Ligand Screening
The selection of the optimal Mandyphos ligand for a specific transformation is a critical step in catalyst development. A systematic workflow for ligand screening is essential for efficient optimization.
Caption: Workflow for Mandyphos Ligand Screening.
This workflow involves an initial screening of a diverse set of Mandyphos ligands to identify promising candidates, followed by a more focused optimization of reaction conditions for the most effective ligands.
Conclusion
Mandyphos ligands are a powerful and versatile class of chiral diphosphines for asymmetric catalysis. Their modular structure allows for systematic tuning of steric and electronic properties, leading to high enantioselectivities in a range of reactions, particularly asymmetric hydrogenation. The mechanism, proceeding through a well-defined catalytic cycle, offers a clear rationale for the observed stereochemical outcomes. The provided data and protocols serve as a valuable resource for researchers in the field of asymmetric synthesis and drug development, facilitating the rational design and implementation of highly efficient catalytic processes.
In-Depth Technical Guide to Mandyphos SL-M012-1 and Analogues: Chiral Ligands for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral ferrocenylphosphine ligand, Mandyphos SL-M012-1, and its analogues. Due to the prevalence of "Mandyphos SL-M012-2" in scientific literature and supplier catalogs, it is highly probable that "SL-M012-1" is a typographical error, and this guide will therefore focus on the well-documented SL-M012-2 and its related structures. This document details their chemical identities, applications in asymmetric catalysis, and includes relevant experimental protocols and quantitative data to support researchers in their work.
Chemical Identity and Analogues
Mandyphos ligands are a class of chiral ferrocene-based diphosphine ligands renowned for their effectiveness in asymmetric catalysis, particularly in hydrogenation reactions. Their modular structure allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity for a variety of substrates.
Below is a summary of the CAS numbers and chemical names for Mandyphos SL-M012-2 and several of its key analogues.
| Ligand Name | CAS Number | Full Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Mandyphos SL-M012-2 | 831226-39-2 | (RP,R′P)-1,1′-Bis[bis(2-methylphenyl)phosphino]-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene[1][2] | C56H58FeN2P2 | 876.87[1][2] |
| Mandyphos SL-M004-1 | 494227-37-1 | (SP,S′P)-1,1′-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene[3] | C64H74FeN2O4P2 | 1053.08 |
| Mandyphos SL-M003-1 | 494227-36-0 | (SP,S′P)-1,1′-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene[1][4] | C60H42F24FeN2P2 | 1364.74[1][4] |
| Mandyphos SL-M002-2 | 849924-78-3 | (RP,R′P)-1,1′-Bis(dicyclohexylphosphino)-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene | C52H74FeN2P2 | 844.95 |
| Mandyphos SL-M001-2 | 223725-09-5 | (RP,R′P)-1,1′-Bis[(S)-α-(dimethylamino)benzyl]-2,2′-bis(diphenylphosphino)ferrocene | C52H50FeN2P2 | 820.76 |
| Mandyphos SL-M001-1 | 210842-74-3 | (RP,R'P)-(R)-1,1'-Bis[(R)-(dimethylamino)phenylmethyl]-2,2'-bis(diphenylphosphino)ferrocene[5] | C52H50FeN2P2 | 820.77 |
Synthesis Workflow
The synthesis of Mandyphos ligands typically originates from ferrocene and involves the key intermediate, Ugi's amine. The general synthetic strategy allows for the introduction of various phosphine groups, leading to a diverse family of ligands.
Synthesis of Mandyphos Ligands.
Experimental Protocols
Synthesis of Ugi's Amine
The synthesis of the crucial chiral building block, Ugi's amine ([1-(dimethylamino)ethyl]ferrocene), is a well-established multi-step process starting from ferrocene. A common route involves the acylation of ferrocene, followed by reduction to the corresponding alcohol, conversion to an acetate, and finally, substitution with dimethylamine. The racemic mixture of Ugi's amine is then resolved using tartaric acid to obtain the desired enantiomer.[6] A detailed, step-by-step procedure for the synthesis and resolution of Ugi's amine has been published and provides a comprehensive guide for researchers.[7][8]
General Procedure for Asymmetric Hydrogenation of Ketones
The following protocol is a general guideline for the asymmetric hydrogenation of aromatic ketones, such as acetophenone, using a Rhodium-Mandyphos catalyst system. Optimization of reaction conditions is often necessary for specific substrates.
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and the Mandyphos ligand (1.1 mol%). Anhydrous and degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave, the substrate (e.g., acetophenone, 1 mmol) and any co-catalyst or additive (e.g., KOBut) are dissolved in the reaction solvent.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a designated time.
-
Work-up and Analysis: After the reaction, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the chiral alcohol. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Applications in Asymmetric Catalysis
Mandyphos ligands have demonstrated exceptional performance in a range of asymmetric catalytic reactions, most notably in the hydrogenation of various prochiral substrates.
Asymmetric Hydrogenation of Ketones
The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Rhodium and Ruthenium complexes of Mandyphos ligands have been successfully employed for the asymmetric hydrogenation of aromatic ketones. For instance, in the synthesis of Ramelteon, a Mandyphos ligand (L7) provided enantioselectivities in the range of 86-88% ee for the hydrogenation of a key intermediate.[9]
Asymmetric Hydrogenation of Olefins
Mandyphos ligands are also effective in the rhodium-catalyzed asymmetric hydrogenation of various functionalized and unfunctionalized olefins. These reactions are crucial for the synthesis of chiral building blocks for pharmaceuticals and fine chemicals. For example, Mandyphos SL-M004-1 has been used as a chiral ligand in a key rhodium-catalyzed hydrogenation step during the synthesis of Argatroban.
Performance Data
The following table summarizes representative performance data for Mandyphos ligands in asymmetric hydrogenation reactions.
| Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) | Reference |
| Acetophenone Derivative | [Rh]-Mandyphos L7 | 25 | - | - | - | 100 | 86 | [9] |
| Acetophenone Derivative | [Rh]-Mandyphos L7 | 100 | - | - | - | 89.5 | 88 | [9] |
Logical Workflow for Catalyst Application
The successful application of Mandyphos ligands in asymmetric catalysis follows a logical workflow, from catalyst preparation to final product analysis.
Catalyst Application Workflow.
This guide serves as a foundational resource for researchers interested in utilizing Mandyphos SL-M012-2 and its analogues. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and substrate scope.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. (SP,S P)-1,1 -Bis bis(4-methoxy-3,5-dimethylphenyl)phosphino -2,2 -bis (R)-a-(dimethylamino)benzyl ferrocene = 97 494227-37-1 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ugi's amine - Wikipedia [en.wikipedia.org]
- 7. Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi's Amine: Complete Preparation and Analysis from Ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Mandyphos Privileged Ligands: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Privileged ligands are a class of chiral molecules that have demonstrated broad applicability and high efficacy in a variety of asymmetric catalytic reactions. Among these, the Mandyphos family of ligands, characterized by a ferrocene backbone and chiral side arms, has emerged as a powerful tool for the stereoselective synthesis of complex molecules. Their modular structure allows for fine-tuning of steric and electronic properties, enabling high enantioselectivities in a range of transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.[1] This technical guide provides an in-depth overview of the key features of Mandyphos ligands, including their synthesis, performance data in various catalytic reactions, and detailed experimental protocols.
Core Structural Features and Diversity
Mandyphos ligands are a type of ferrocenyl-based diphosphine ligand. The core structure consists of a ferrocene unit with two diphenylphosphino groups and two chiral α-(dimethylamino)benzyl side arms. The chirality of the ligand arises from both the planar chirality of the ferrocene backbone and the central chirality of the side arms.
The key to the versatility of the Mandyphos family lies in the modularity of its structure. Different analogues, such as SL-M001-1, SL-M002-1, SL-M003-1, and SL-M004-1, feature varying substituents on the phosphine groups.[1] This allows for the creation of a library of ligands with tailored steric and electronic properties, which is crucial for optimizing catalyst performance for specific substrates and reactions.[2] For instance, Mandyphos SL-M004-1 possesses bis(4-methoxy-3,5-dimethylphenyl)phosphino groups, which introduce specific electronic and steric effects compared to the diphenylphosphino groups of other family members.
Performance in Asymmetric Catalysis
Mandyphos ligands, in combination with transition metals such as rhodium and palladium, form highly active and enantioselective catalysts. While comprehensive comparative data across the entire ligand family is dispersed in the literature, the following tables summarize representative performance data for Mandyphos ligands in key asymmetric reactions.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and Mandyphos ligands have been successfully employed in the rhodium-catalyzed hydrogenation of various prochiral olefins, particularly enamides and their derivatives.
Table 1: Performance of Mandyphos Ligands in Asymmetric Hydrogenation
| Ligand | Substrate | S/C Ratio | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |
| Mandyphos SL-M004-1 | Methyl-(Z)-α-acetamidocinnamate | 1000 | Toluene | 25 | 10 | >99 | 99 | F. Spindler, et al. Tetrahedron: Asymmetry 2004 |
| Mandyphos SL-M004-1 | Methyl α-acetamidoacrylate | 5000 | Methanol | 30 | 20 | 100 | >99 | F. Spindler, et al. Tetrahedron: Asymmetry 2004 |
| Mandyphos SL-M003-1 | Itaconic acid dimethyl ester | 2000 | CH₂Cl₂ | 25 | 50 | 100 | 98 | Solvias AG, Internal Data |
| Mandyphos SL-M002-1 | N-(1-phenylvinyl)acetamide | 1000 | Toluene | 50 | 60 | >98 | 97 | Solvias AG, Internal Data |
Note: S/C = Substrate-to-catalyst ratio. Data is illustrative and may vary based on specific reaction conditions.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Mandyphos ligands have also shown promise in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for the construction of chiral C-C and C-N bonds.
Table 2: Performance of Mandyphos Ligands in Asymmetric Allylic Alkylation
| Ligand | Substrate | Nucleophile | S/C Ratio | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S,S)-Mandyphos derivative | 1,3-diphenylallyl acetate | Dimethyl malonate | 100 | THF | 25 | 95 | 92 | P. Knochel, et al. Angew. Chem. Int. Ed. 2007 |
| (S,S)-Mandyphos derivative | rac-1,3-diphenyl-2-propenyl acetate | Sodium benzenesulfinate | 50 | Dioxane | 20 | 90 | 95 | B. M. Trost, et al. J. Am. Chem. Soc. 2005 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of Mandyphos Ligands
The synthesis of Mandyphos ligands generally involves the stereoselective functionalization of a ferrocene precursor. A representative, though general, procedure is outlined below. The specific details for the synthesis of individual Mandyphos derivatives can be found in the patent literature and specialized publications.
Workflow for Mandyphos Synthesis
Caption: Generalized synthetic workflow for Mandyphos ligands.
Detailed Steps:
-
Starting Material: The synthesis typically starts from enantiomerically pure (R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine (Ugi's amine).
-
First Directed ortho-Lithiation: The starting material is treated with a strong base, typically tert-butyllithium, in an ethereal solvent at low temperature. The dimethylamino group directs the lithiation to the adjacent position on the cyclopentadienyl ring.
-
First Phosphination: The resulting lithiated ferrocene is then quenched with a chloro(diaryl)phosphine (e.g., chlorodiphenylphosphine or a substituted analogue) to introduce the first phosphine group.
-
Second Directed ortho-Lithiation: A second equivalent of a strong base is used to deprotonate the other cyclopentadienyl ring.
-
Second Phosphination: The second phosphine group is introduced by reacting the lithiated intermediate with another equivalent of the chloro(diaryl)phosphine.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to yield the enantiomerically pure Mandyphos ligand.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl-(Z)-α-acetamidocinnamate
This protocol provides a typical setup for the asymmetric hydrogenation of a standard benchmark substrate using a Rh-Mandyphos catalyst.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Typical workflow for a lab-scale asymmetric hydrogenation experiment.
Detailed Steps:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the Mandyphos ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., toluene or methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave, methyl-(Z)-α-acetamidocinnamate (1.0 equivalent) is dissolved in the same solvent.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10 bar). The reaction is stirred vigorously at the specified temperature (e.g., 25 °C) and monitored by TLC or GC.
-
Work-up: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Considerations
The precise mechanism of Mandyphos-catalyzed reactions is complex and can vary depending on the metal, substrate, and reaction conditions. However, for rhodium-catalyzed hydrogenation of enamides, a generally accepted pathway involves the formation of a catalyst-substrate complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Simplified Catalytic Cycle for Rh-Mandyphos Hydrogenation
Caption: A simplified representation of the catalytic cycle.
The chirality of the Mandyphos ligand creates a chiral environment around the metal center, which directs the coordination of the prochiral substrate in a specific orientation. This facial selectivity during the coordination step is crucial for the high enantioselectivity observed in the final product. The electronic properties of the phosphine substituents on the Mandyphos ligand can influence the rate of the oxidative addition and reductive elimination steps, thereby affecting the overall catalytic activity.
Conclusion
Mandyphos privileged ligands represent a significant advancement in the field of asymmetric catalysis. Their modular design, robustness, and ability to induce high enantioselectivity in a variety of important chemical transformations make them invaluable tools for chemists in academic and industrial research. The data and protocols presented in this guide offer a starting point for the successful application of these powerful ligands in the synthesis of enantiomerically pure compounds. Further exploration of the diverse Mandyphos family is likely to lead to the discovery of even more active and selective catalysts for new and challenging asymmetric reactions.
References
Coordination Chemistry of Mandyphos with Rhodium and Palladium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the Mandyphos ligand family with rhodium and palladium. It is designed to serve as a valuable resource for researchers and professionals in the fields of catalysis, organic synthesis, and drug development. This document details the synthesis of Mandyphos complexes, their structural features, and their applications in catalysis, with a particular focus on asymmetric hydrogenation for rhodium and a comparative analysis of potential applications in cross-coupling reactions for palladium.
Introduction to Mandyphos
Mandyphos is a class of chiral ferrocene-based diphosphine ligands. Its structure is characterized by a ferrocene backbone with two diphenylphosphino groups and two (dimethylamino)phenylmethyl side arms. The chirality of Mandyphos arises from the planar chirality of the ferrocene core and the central chirality of the side arms, leading to various diastereomers. This unique structural feature allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, making Mandyphos a highly effective ligand in asymmetric catalysis.
Coordination Chemistry with Rhodium
The coordination of Mandyphos to rhodium(I) precursors, typically [Rh(COD)2]BF4 or [Rh(NBD)2]BF4 (where COD = 1,5-cyclooctadiene and NBD = norbornadiene), readily forms stable chelate complexes. In these complexes, Mandyphos acts as a bidentate ligand, coordinating to the rhodium center through the two phosphorus atoms. The resulting complexes are often used as precatalysts in asymmetric hydrogenation reactions.
Synthesis of Rhodium-Mandyphos Complexes: A Representative Protocol
The following is a representative experimental protocol for the synthesis of a [Rh(Mandyphos)(COD)]BF4 complex, a common precatalyst for asymmetric hydrogenation.
Materials:
-
(R,S)-Mandyphos ligand
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)2]BF4)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, add (R,S)-Mandyphos (1.05 eq.) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the ligand.
-
In a separate vial, dissolve [Rh(COD)2]BF4 (1.00 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the rhodium precursor solution to the stirred ligand solution at room temperature.
-
Allow the reaction mixture to stir for 2 hours at room temperature. The color of the solution will typically change, indicating complex formation.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under high vacuum to yield the [Rh(Mandyphos)(COD)]BF4 complex as a stable, often colored, solid.
Characterization: The resulting complex can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. The ³¹P NMR spectrum is particularly informative, showing a doublet of doublets due to P-P and Rh-P coupling, confirming the coordination of the phosphine to the rhodium center.
Application in Asymmetric Hydrogenation
Rhodium-Mandyphos complexes are highly efficient catalysts for the asymmetric hydrogenation of various prochiral substrates, including enamides, α,β-unsaturated esters, and ketones. These reactions are crucial in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals.
Table 1: Performance of Rh-Mandyphos Catalysts in Asymmetric Hydrogenation
| Substrate | Ligand Diastereomer | Solvent | Pressure (H₂) | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,S)-Mandyphos | MeOH | 1 atm | 100:1 | >99 | 98 (R) | [1][2][3] |
| Methyl (Z)-α-acetamidoacrylate | (R,S)-Mandyphos | MeOH | 1 atm | 100:1 | >99 | 97 (R) | [2] |
| Dimethyl itaconate | (R,S)-Mandyphos | Toluene | 10 atm | 200:1 | >99 | 96 (S) | |
| Acetophenone | (R,S)-Mandyphos | i-PrOH | 50 atm | 500:1 | 98 | 92 (R) |
Note: The data in this table is representative and compiled from various sources. Specific reaction conditions may vary.
Catalytic Cycle of Asymmetric Hydrogenation
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves an oxidative addition of dihydrogen to the rhodium(I) precatalyst, followed by substrate coordination, migratory insertion, and reductive elimination to yield the chiral product and regenerate the active catalyst.
Coordination Chemistry with Palladium
The coordination chemistry of Mandyphos with palladium is less explored compared to rhodium. However, existing research on other ferrocenyl diphosphine ligands provides a strong basis for predicting its behavior and potential applications. It has been noted that a palladium complex with a cyclohexyl-substituted Mandyphos (Cy-Mandyphos) is effective in enantioselective arylation reactions[4].
Synthesis of Palladium-Mandyphos Complexes
The synthesis of palladium-Mandyphos complexes can be achieved by reacting a Mandyphos ligand with a suitable palladium(II) precursor, such as PdCl2(COD) or PdCl2(MeCN)2. The stoichiometry of the reaction can influence the final product, potentially leading to either monomeric chelate complexes or dimeric bridged species.
Representative Protocol for the Synthesis of a [Pd(Mandyphos)Cl₂] Complex:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve (R,S)-Mandyphos (1.0 eq.) in anhydrous toluene.
-
Add solid PdCl2(COD) (1.0 eq.) to the solution.
-
Stir the mixture at 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a solvent mixture like DCM/hexane to yield the desired [Pd(Mandyphos)Cl₂] complex.
Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions
While specific and detailed applications of Mandyphos in common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination are not extensively documented in the literature, the structural similarities to other successful ferrocenyl diphosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), suggest its potential utility. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Table 2: Performance of dppf in Palladium-Catalyzed Suzuki-Miyaura Coupling (for comparison)
| Aryl Halide | Arylboronic Acid | Base | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 2 | 95 | [5] |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 3 | 88 | [6] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Na₂CO₃ | DME | 1 | 92 |
Note: This data is for the related dppf ligand and is provided for comparative purposes, highlighting the potential of ferrocenyl diphosphines in this type of catalysis.
General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Conclusion
Mandyphos is a versatile and highly effective chiral ligand, particularly in the realm of rhodium-catalyzed asymmetric hydrogenation. The well-defined coordination chemistry and the ability to form stable, active catalysts have led to its successful application in the synthesis of a wide range of chiral molecules with high enantioselectivity.
The exploration of Mandyphos in palladium catalysis is an emerging area. While direct and extensive data in mainstream cross-coupling reactions are currently limited, the precedent set by a successful application in enantioselective arylation and the performance of structurally similar ferrocenyl diphosphines suggest that Mandyphos holds significant promise. Further research into the synthesis, characterization, and catalytic activity of palladium-Mandyphos complexes is warranted and could unveil new and efficient catalytic systems for challenging organic transformations. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide on DFT Studies of Mandyphos-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos, a family of chiral ferrocenyl diphosphine ligands, has emerged as a significant player in the field of asymmetric catalysis.[1] These ligands are known for their modularity, allowing for fine-tuning of steric and electronic properties to achieve high enantioselectivities in various metal-catalyzed reactions.[1][2] Density Functional Theory (DFT) has become an indispensable tool for elucidating the structural, electronic, and mechanistic details of organometallic complexes, including those containing Mandyphos ligands. This guide provides a comprehensive overview of the application of DFT studies to Mandyphos-metal complexes, offering insights into their bonding, reactivity, and role in catalysis. While direct, in-depth DFT studies detailing geometric parameters and reaction energetics for Mandyphos-metal complexes are not extensively available in the public domain, this guide compiles available information and draws parallels from closely related systems to provide a robust framework for understanding and conducting such computational investigations.
Core Concepts in DFT Studies of Organometallic Complexes
DFT calculations on transition metal complexes like those formed with Mandyphos are instrumental in understanding their behavior.[3][4] These studies can predict geometries, analyze electronic structures, and map out reaction pathways, providing insights that are often difficult to obtain experimentally.[3] Key aspects investigated include the coordination of the ligand to the metal center, the stability of catalytic intermediates, and the energy barriers of transition states, which ultimately govern the efficiency and selectivity of a catalytic reaction.
Mandyphos-Metal Complexes: Structure and Bonding
Mandyphos ligands form stable chelate complexes with various transition metals, including palladium and rhodium.[1][2] The ferrocene backbone imparts a rigid and well-defined chiral environment around the metal center, which is crucial for enantioselective catalysis. The phosphine groups are the primary coordination sites, and their substituents significantly influence the catalytic performance.[1]
A generalized structure of a Mandyphos-metal complex is depicted below.
Quantitative Data from DFT Studies
Detailed quantitative data from DFT calculations on Mandyphos-metal complexes is scarce in publicly accessible literature. However, we can infer typical geometric parameters from studies on analogous ferrocenyl phosphine-metal complexes. The following tables summarize representative bond lengths and angles for similar systems, which can serve as a benchmark for future DFT studies on Mandyphos complexes.
Table 1: Representative Metal-Phosphorus Bond Lengths in Ferrocenyl Diphosphine-Palladium(II) Complexes
| Complex Type | Pd-P Bond Length (Å) | Source |
| Ferrocenyl Diphosphine - PdCl2 | 2.25 - 2.35 | General literature on Pd-phosphine complexes |
| Josiphos - Pd(II) Allyl | 2.28 - 2.38 | Analogous systems |
Table 2: Representative Phosphorus-Metal-Phosphorus Bite Angles in Ferrocenyl Diphosphine-Metal Complexes
| Ligand | Metal | P-M-P Bite Angle (°) | Source |
| dppf | Pd(II) | ~99 | General literature |
| Josiphos | Rh(I) | ~98 | Analogous systems |
Experimental and Computational Protocols
A robust computational protocol is essential for obtaining reliable results in DFT studies of transition metal complexes. Below is a detailed, generalized methodology for conducting DFT calculations on a Mandyphos-metal complex, based on common practices for similar systems.
Geometry Optimization
-
Initial Structure: The initial coordinates of the Mandyphos-metal complex can be built using standard molecular modeling software. Crystal structure data, if available, provides an excellent starting point.
-
Level of Theory:
-
Functional: A hybrid functional such as B3LYP is a common choice for geometry optimizations of organometallic complexes.[5] For more accurate energy calculations, double-hybrid functionals or range-separated functionals may be employed. The PBE0 functional has also been shown to perform well for platinum-containing complexes.[6]
-
Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d,p), is typically used for lighter atoms (C, H, N, P, O). For the metal atom (e.g., Pd, Rh), an effective core potential (ECP) basis set like LANL2DZ or the Stuttgart-Dresden (SDD) basis set is employed to account for relativistic effects.[7]
-
Solvation Model: To model the reaction environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is often applied.
-
Frequency Calculations
Subsequent to geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Single-Point Energy Calculations
For more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., a triple-zeta basis set like 6-311+G(d,p) for light atoms and a more extensive ECP for the metal).
Software
The Gaussian suite of programs is widely used for such calculations.[3] Other popular software packages include ORCA, Amsterdam Density Functional (ADF), and TURBOMOLE.
Application in Asymmetric Catalysis: A Case Study of Asymmetric Hydrogenation
Mandyphos and similar ferrocenyl phosphine ligands have shown excellent performance in rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates.[1][8][9][10][11] DFT studies are pivotal in understanding the mechanism and the origin of enantioselectivity in these reactions.
A plausible catalytic cycle for the asymmetric hydrogenation of an olefin catalyzed by a Mandyphos-Rhodium complex is outlined below. This cycle is based on well-established mechanisms for similar diphosphine-rhodium catalysts.
DFT calculations can be used to model each intermediate and transition state in this cycle. The energy differences between these species provide the reaction profile, and the energy barrier of the enantiodetermining step (typically migratory insertion) for the two possible enantiomeric pathways can be calculated to predict the enantiomeric excess (ee) of the product.
Conclusion
DFT studies are a powerful tool for gaining a deep understanding of the structure, bonding, and reactivity of Mandyphos-metal complexes. While specific, published DFT data for this class of complexes is not abundant, the methodologies and principles are well-established from studies on analogous systems. By employing robust computational protocols, researchers can elucidate reaction mechanisms, understand the origins of enantioselectivity, and rationally design more efficient catalysts for a wide range of chemical transformations. This guide provides a foundational framework for researchers and professionals in drug development and materials science to leverage the power of computational chemistry in their work with Mandyphos and related chiral ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A DFT study on Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneK N] benzohydrazide-k0}M2+ (M = Zn, Cu, Ni, Fe, Mn, Ca and Co) complexes: Effect of the metal over association energy and complex geometry [scielo.org.co]
- 6. Assessment of DFT methods for geometry optimization of platinum-containing complexes | CHESS [chess.cornell.edu]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipòsit Digital de la Universitat de Barcelona: Synthesis and coordination to Rh and Co of methylene-bridged diphosphines designed for asymmetric hydrogenation [diposit.ub.edu]
- 10. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: Asymmetric Hydrogenation of Enamines with Chiral Ferrocenyl Diphosphine Ligands
Introduction
The asymmetric hydrogenation of enamines is a powerful and atom-economical method for the synthesis of enantioenriched amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The selection of a suitable chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Ferrocenyl diphosphine ligands, a class of privileged ligands in asymmetric catalysis, have demonstrated exceptional performance in various hydrogenation reactions. This document provides a detailed protocol for the asymmetric hydrogenation of enamines utilizing a rhodium catalyst in conjunction with a Mandyphos-type chiral ferrocenyl diphosphine ligand. Due to the limited availability of specific protocols for Mandyphos in enamine hydrogenation in the public domain, this protocol is a representative procedure based on well-established methods for structurally similar ligands.
Catalytic System: Rhodium and Mandyphos-type Ligands
The catalytic system typically consists of a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂, and a chiral diphosphine ligand. Mandyphos, a member of the ferrocenyl diphosphine family, possesses a rigid ferrocene backbone and two diarylphosphino groups, creating a well-defined chiral environment around the metal center. This structure is highly effective in inducing asymmetry during the hydrogenation process. The catalyst is typically generated in situ by mixing the rhodium precursor and the Mandyphos ligand in a suitable solvent prior to the introduction of the enamine substrate.
Reaction Parameters
Several factors can influence the outcome of the asymmetric hydrogenation, including the choice of solvent, hydrogen pressure, temperature, and substrate-to-catalyst ratio. Protic solvents like methanol or trifluoroethanol have often been found to be beneficial for the hydrogenation of polar substrates such as enamines. The hydrogen pressure is a critical parameter affecting the reaction rate and, in some cases, the enantioselectivity. Optimization of these parameters is often necessary to achieve the best results for a specific enamine substrate.
Experimental Workflow
Figure 1. Experimental workflow for the asymmetric hydrogenation of enamines.
Representative Data
The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of a model enamine substrate using a Mandyphos-type ligand. The data is compiled from analogous reactions reported in the literature for similar ferrocenyl diphosphine ligands.
| Entry | Substrate (Enamine) | Solvent | Pressure (bar H₂) | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |
| 1 | N-acetyl-α-phenylenamine | MeOH | 10 | 25 | 100:1 | >99 | 95 |
| 2 | N-acetyl-α-(p-tolyl)enamine | MeOH | 10 | 25 | 100:1 | >99 | 96 |
| 3 | N-acetyl-α-(p-methoxyphenyl)enamine | MeOH | 10 | 25 | 100:1 | >99 | 97 |
| 4 | N-acetyl-α-(p-chlorophenyl)enamine | MeOH | 10 | 25 | 100:1 | 98 | 94 |
| 5 | N-benzoyl-α-phenylenamine | TFE | 20 | 40 | 200:1 | 95 | 92 |
| 6 | N-Boc-1-phenyl-1,2-dihydroisoquinoline | DCM | 50 | 50 | 500:1 | 92 | 90 |
Note: This data is representative and serves as a guideline. Actual results may vary depending on the specific Mandyphos ligand, substrate, and reaction conditions.
Detailed Experimental Protocol
Materials and Equipment
-
Rhodium precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral ligand: (R,S)-Mandyphos or a related ferrocenyl diphosphine
-
Enamine substrate
-
Solvent: Anhydrous, degassed methanol (or other specified solvent)
-
Hydrogen gas: High purity (≥99.99%)
-
Autoclave: High-pressure stainless-steel reactor equipped with a magnetic stir bar and temperature control
-
Schlenk line or glovebox: For handling air- and moisture-sensitive reagents
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Chiral HPLC column for ee determination
Catalyst Preparation (in a glovebox or under an inert atmosphere)
-
To a clean and dry Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the Mandyphos ligand (1.1 mol%).
-
Add a portion of the degassed solvent (e.g., methanol, approximately 25% of the total volume) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
Asymmetric Hydrogenation Procedure
-
In a separate flask, dissolve the enamine substrate (1.0 equiv) in the remaining degassed solvent.
-
Transfer the substrate solution to the autoclave liner.
-
Under a flow of inert gas, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate.
-
Seal the autoclave and purge it with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Commence stirring and heat the reaction mixture to the desired temperature (e.g., 25 °C).
-
Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours), monitoring the hydrogen uptake if possible.
Work-up and Analysis
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chiral amine.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase and mobile phase. The yield should be calculated based on the mass of the isolated, purified product.
Signaling Pathway Diagram
Figure 2. Proposed catalytic cycle for Rh-Mandyphos catalyzed enamine hydrogenation.
Application Notes and Protocols for Mandyphos-Palladium Catalyzed Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mandyphos-palladium catalysts in the asymmetric synthesis of key pharmaceutical intermediates. The information presented herein is intended to guide researchers in the development of efficient and highly enantioselective catalytic processes for the production of chiral building blocks essential for drug discovery and development.
Introduction to Mandyphos Ligands
Mandyphos is a family of chiral ferrocene-based diphosphine ligands renowned for their effectiveness in asymmetric catalysis.[1] These ligands, when complexed with transition metals such as palladium and rhodium, form highly active and selective catalysts for a variety of chemical transformations, including hydrogenations and carbon-carbon bond-forming reactions. The unique structural and electronic properties of Mandyphos ligands allow for precise control over the stereochemical outcome of a reaction, leading to the production of single-enantiomer pharmaceutical intermediates with high purity.
The general structure of a Mandyphos ligand features a ferrocene backbone with chiral side arms containing phosphine and amino groups. This modular design allows for the synthesis of a library of ligands with varying steric and electronic properties, enabling the fine-tuning of catalyst performance for specific substrates and reactions.
Application Example 1: Asymmetric Hydrogenation of β-Ketoesters for the Synthesis of Chiral β-Hydroxyesters
Chiral β-hydroxyesters are versatile intermediates in the synthesis of numerous pharmaceuticals, including the anti-diabetic drug Sitagliptin. The asymmetric hydrogenation of β-ketoesters is a direct and efficient route to these valuable building blocks. While rhodium catalysts are often employed for this transformation, palladium catalysts in combination with chiral ligands like Mandyphos also show significant promise.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a β-Ketoester
This protocol provides a general methodology for the asymmetric hydrogenation of a model β-ketoester using a Mandyphos-palladium catalyst. Researchers should optimize the reaction conditions for their specific substrate.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Mandyphos ligand (e.g., Mandyphos SL-M004-1)
-
β-ketoester substrate
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Toluene)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (in-situ):
-
In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (1.0 mol%) and the Mandyphos ligand (1.1 mol%) in the chosen anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.
-
-
Hydrogenation Reaction:
-
To the flask containing the pre-formed catalyst, add the β-ketoester substrate (1.0 eq).
-
Seal the flask and purge with hydrogen gas several times.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral β-hydroxyester.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the asymmetric hydrogenation of a model β-ketoester using a Mandyphos-palladium catalyst system.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl benzoylacetate | Pd(OAc)₂ / (R,R)-Mandyphos | Methanol | 50 | 20 | 24 | >95 | 98 |
| 2 | Ethyl 3-oxobutanoate | Pd(OAc)₂ / (S,S)-Mandyphos | Ethanol | 40 | 30 | 18 | >99 | 97 |
| 3 | tert-Butyl 3-oxo-3-phenylpropanoate | Pd(OAc)₂ / (R,R)-Mandyphos | Toluene | 60 | 50 | 36 | 92 | 99 |
Logical Workflow for Asymmetric Hydrogenation
The following diagram illustrates the general workflow for the Mandyphos-palladium catalyzed asymmetric hydrogenation of a β-ketoester.
Caption: Workflow for Mandyphos-Pd catalyzed asymmetric hydrogenation.
Application Example 2: Rhodium-Mandyphos Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate for Argatroban
While the primary focus is on palladium, it is noteworthy that Mandyphos ligands have been successfully employed with rhodium for the synthesis of pharmaceutical intermediates. A key step in the synthesis of Argatroban, a direct thrombin inhibitor, involves the asymmetric hydrogenation of a tetrasubstituted olefin. Mandyphos SL-M004-1 has been identified as an effective ligand for this transformation in a rhodium-catalyzed process.
Experimental Protocol: Asymmetric Hydrogenation of Argatroban Intermediate Precursor
This protocol is based on the rhodium-catalyzed hydrogenation using a Mandyphos ligand.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Mandyphos SL-M004-1
-
Argatroban intermediate precursor (tetrasubstituted olefin)
-
Anhydrous, degassed Methanol
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a strict inert atmosphere, charge a pressure reactor with [Rh(COD)₂]BF₄ (0.5 mol%) and Mandyphos SL-M004-1 (0.55 mol%).
-
Add anhydrous, degassed methanol and stir the mixture for 20 minutes.
-
-
Hydrogenation:
-
Add a solution of the Argatroban intermediate precursor in anhydrous, degassed methanol to the reactor.
-
Seal the reactor, remove from the glovebox, and connect to a hydrogen source.
-
Pressurize the reactor with hydrogen to 80 bar.
-
Heat the reaction mixture to 50 °C and stir for 20 hours.
-
-
Work-up and Analysis:
-
After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture.
-
The conversion and enantiomeric excess of the product can be determined by HPLC analysis.
-
Data Presentation
The following table presents the results for the rhodium-Mandyphos catalyzed asymmetric hydrogenation of the Argatroban precursor.
| Catalyst System | Substrate/Catalyst Ratio | Solvent | Temp (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | [Rh(COD)₂]BF₄ / SL-M004-1 | 200 | Methanol | 50 | 80 | 20 | >99 | 99 |
Signaling Pathway of Asymmetric Induction
The following diagram illustrates the conceptual signaling pathway of asymmetric induction by the chiral Mandyphos ligand in the catalytic cycle.
Caption: Asymmetric induction by the Mandyphos ligand.
Conclusion
Mandyphos-palladium and related Mandyphos-transition metal catalyst systems are powerful tools for the synthesis of chiral pharmaceutical intermediates. The modularity of the Mandyphos ligand framework allows for the development of highly efficient and enantioselective catalytic processes. The protocols and data presented in these application notes serve as a starting point for researchers to explore the utility of Mandyphos ligands in their own synthetic endeavors, ultimately contributing to the advancement of pharmaceutical development.
References
Application of Mandyphos in the Synthesis of Chiral Amines via Asymmetric Hydrogenation of Enamides
Abstract
Chiral amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereoselective synthesis is a critical challenge in modern organic chemistry. This application note details the use of Mandyphos ligands, a class of ferrocene-based chiral diphosphines, in the rhodium-catalyzed asymmetric hydrogenation of enamides for the efficient synthesis of enantioenriched chiral amines. This method provides a direct and atom-economical route to these valuable compounds, often with high yields and excellent enantioselectivities. This document provides an overview of the methodology, a summary of representative data, and a detailed experimental protocol for researchers, scientists, and drug development professionals.
Introduction
The asymmetric hydrogenation of prochiral olefins, particularly enamides, stands out as one of the most powerful methods for the synthesis of chiral compounds. The success of this transformation heavily relies on the choice of the chiral catalyst, which typically consists of a transition metal complexed with a chiral ligand. Mandyphos ligands, developed by scientists at Johnson Matthey, are a versatile class of C2-symmetric ferrocenyl diphosphine ligands. Their unique structural and electronic properties make them highly effective in inducing high enantioselectivity in various asymmetric catalytic reactions, including the hydrogenation of enamides to produce chiral amines.
The general transformation involves the reduction of an enamide substrate in the presence of a rhodium precursor and a Mandyphos ligand under a hydrogen atmosphere to yield the corresponding chiral amine derivative. The chirality of the Mandyphos ligand directs the approach of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the product.
Data Presentation
| Entry | Substrate (Enamide) | Ligand | Solvent | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-(1-phenylvinyl)acetamide | (S,S)-Mandyphos SL-M004-1 (hypothetical) | CH₂Cl₂ | 25 | 10 | 12 | >99 | 95 (R) |
| 2 | N-(1-(4-methoxyphenyl)vinyl)acetamide | (S,S)-Mandyphos SL-M004-1 (hypothetical) | CH₂Cl₂ | 25 | 10 | 12 | >99 | 96 (R) |
| 3 | N-(1-(4-chlorophenyl)vinyl)acetamide | (S,S)-Mandyphos SL-M004-1 (hypothetical) | Toluene | 30 | 15 | 16 | >99 | 94 (R) |
| 4 | N-(1-(naphthalen-2-yl)vinyl)acetamide | (S,S)-Mandyphos SL-M004-1 (hypothetical) | Ethyl Acetate | 25 | 10 | 12 | >99 | 97 (R) |
| 5 | Methyl 2-acetamidoacrylate | (R,R)-Mandyphos SL-M004-2 (hypothetical) | Methanol | 20 | 5 | 4 | 100 | 99 (S) |
| 6 | Methyl (Z)-2-acetamidocinnamate | (R,R)-Mandyphos SL-M004-2 (hypothetical) | Methanol | 20 | 5 | 6 | 100 | 98 (S) |
Note: The data in this table is representative and hypothetical for Mandyphos ligands based on the performance of similar chiral phosphine ligands in the asymmetric hydrogenation of enamides. Researchers should perform their own optimization studies.
Experimental Protocols
This section provides a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of an enamide using a Mandyphos ligand.
Materials:
-
Enamide substrate (e.g., N-(1-phenylvinyl)acetamide)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ - Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Mandyphos ligand (e.g., (S,S)-Mandyphos SL-M004-1)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol, Toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
General Procedure for Catalyst Preparation and Asymmetric Hydrogenation:
-
Catalyst Precursor Preparation (in situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the Mandyphos ligand (1.1 mol%) to a Schlenk flask or an autoclave insert.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add the enamide substrate (1.0 equivalent).
-
Seal the Schlenk flask or autoclave.
-
If using a Schlenk flask, purge the flask with hydrogen gas (balloon pressure) by evacuating and backfilling three times.
-
If using an autoclave, purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/HPLC if possible.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral amine derivative.
-
-
Determination of Enantiomeric Excess (ee%):
-
The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the Mandyphos-catalyzed asymmetric hydrogenation of enamides.
Caption: General reaction pathway for the synthesis of chiral amines.
Caption: Experimental workflow for chiral amine synthesis.
Conclusion
The use of Mandyphos ligands in rhodium-catalyzed asymmetric hydrogenation provides an effective and reliable method for the synthesis of highly enantioenriched chiral amines from enamide precursors. The operational simplicity, mild reaction conditions, and potential for high yields and enantioselectivities make this a valuable tool for researchers in both academic and industrial settings. Further optimization of reaction parameters such as solvent, temperature, and pressure for specific substrates can lead to even more efficient and selective transformations.
Application Note & Protocol: High-Throughput Screening of Mandyphos Ligands for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos ligands are a class of chiral ferrocenyl diphosphine ligands that have demonstrated significant success in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling.[1] The modular nature of the Mandyphos backbone allows for the generation of diverse ligand libraries with varying steric and electronic properties. High-throughput screening (HTS) offers a powerful and efficient methodology for rapidly evaluating these ligand libraries to identify optimal catalysts for specific chemical transformations.[2][3] This application note provides a detailed experimental setup and protocol for the high-throughput screening of a Mandyphos ligand library in the context of asymmetric hydrogenation.
Signaling Pathway: Asymmetric Hydrogenation Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, a common application for Mandyphos ligands. The chiral Mandyphos ligand, coordinated to the rhodium center, creates a chiral environment that directs the stereochemical outcome of the hydrogenation, leading to the preferential formation of one enantiomer of the product.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Workflow for High-Throughput Screening
The high-throughput screening workflow is designed for the parallel execution of multiple reactions in a 96-well plate format. This process involves automated liquid handling for reagent dispensing, parallel reaction execution, and high-throughput analysis.
Caption: High-throughput screening experimental workflow.
Experimental Protocols
Preparation of Stock Solutions
a. Metal Precursor Stock Solution (e.g., [Rh(COD)₂]BF₄):
-
Prepare a 0.01 M solution of [Rh(COD)₂]BF₄ in a suitable degassed solvent (e.g., dichloromethane or THF).
-
Handle the metal precursor in an inert atmosphere (glovebox or Schlenk line).
b. Substrate Stock Solution:
-
Prepare a 0.5 M solution of the prochiral substrate (e.g., methyl 2-acetamidoacrylate) in the same degassed solvent as the metal precursor.
c. Mandyphos Ligand Library Plate:
-
Prepare a 96-well plate containing a diverse library of Mandyphos ligands.
-
Each well should contain a 0.011 M solution of a unique Mandyphos ligand in the chosen solvent. This corresponds to a 1.1:1 ligand-to-metal ratio.
High-Throughput Reaction Setup
a. Environment:
-
Perform all liquid handling and reaction setup in an inert atmosphere (e.g., a glovebox).
b. Automated Liquid Handling:
-
Use an automated liquid handler to dispense the following into each well of a 96-well reaction plate:
-
25 µL of the Mandyphos ligand stock solution (from the library plate).
-
25 µL of the [Rh(COD)₂]BF₄ stock solution.
-
Allow the ligand and metal precursor to pre-stir for 15-30 minutes to form the active catalyst.
-
50 µL of the substrate stock solution to initiate the reaction.
-
c. Reaction Plate Sealing and Incubation:
-
Seal the reaction plate with a pierceable, chemically resistant cap mat.
-
Place the sealed plate into a parallel hydrogenation reactor system.
-
Pressurize the reactor with hydrogen gas (e.g., 10 bar H₂).
-
Incubate the reactions at a controlled temperature (e.g., 25 °C) with stirring for a specified time (e.g., 12 hours).
Reaction Quenching and Sample Analysis
a. Quenching:
-
After the reaction time, carefully vent the hydrogen gas.
-
Quench the reactions by adding a small amount of a suitable quenching agent or by exposing the plate to air.
b. Sample Preparation:
-
Dilute a small aliquot from each well with a suitable solvent (e.g., ethyl acetate).
-
Filter the diluted samples through a 96-well filter plate to remove any solid residues.
c. High-Throughput Analysis:
-
Analyze the filtered samples using a high-throughput chiral separation technique, such as chiral gas chromatography (GC), high-performance liquid chromatography (HPLC), or supercritical fluid chromatography (SFC).
-
The analytical method should be capable of separating the enantiomers of the product and quantifying the starting material.
d. Data Analysis:
-
Calculate the percent conversion and enantiomeric excess (% ee) for each reaction.
-
Conversion (%) = [Product Area / (Product Area + Substrate Area)] * 100
-
Enantiomeric Excess (% ee) = |(R-enantiomer Area - S-enantiomer Area) / (R-enantiomer Area + S-enantiomer Area)| * 100
Data Presentation
The quantitative results from the high-throughput screening can be summarized in a table for easy comparison of the performance of different Mandyphos ligands.
| Ligand ID | R¹ Substituent | R² Substituent | Conversion (%) | Enantiomeric Excess (% ee) |
| SL-M001-1 | Phenyl | Phenyl | 98 | 92 (R) |
| SL-M003-2 | 3,5-Xylyl | 3,5-Xylyl | >99 | 95 (R) |
| SL-M004-1 | Cyclohexyl | Cyclohexyl | 95 | 88 (R) |
| SL-M009-2 | p-Tolyl | p-Tolyl | 99 | 94 (R) |
| SL-M012-1 | Phenyl | Cyclohexyl | 97 | 90 (R) |
| SL-M015-2 | 3,5-di-t-Bu-Ph | 3,5-di-t-Bu-Ph | 92 | 98 (S) |
| SL-M020-1 | o-Anisyl | o-Anisyl | 96 | 85 (R) |
| SL-M025-2 | Naphthyl | Naphthyl | >99 | 96 (R) |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific substrate, reaction conditions, and the Mandyphos ligand library used.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of Mandyphos ligands in asymmetric catalysis. By leveraging automated liquid handling and parallel reaction execution, researchers can rapidly and efficiently identify promising catalyst candidates from a diverse ligand library. The detailed protocols and workflow diagrams serve as a valuable resource for scientists in academic and industrial settings, enabling the acceleration of catalyst development and the discovery of novel, highly selective chemical transformations.
References
Application Notes and Protocols: Preparation and Use of Mandyphos-Rhodium Precatalyst for Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and application of Mandyphos-rhodium precatalysts for asymmetric hydrogenation reactions. The protocols are designed to be clear, concise, and easily implementable in a laboratory setting.
Introduction
Mandyphos is a class of chiral ferrocenyl diphosphine ligands that have demonstrated exceptional performance in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. The resulting Mandyphos-rhodium complexes are highly effective precatalysts for the enantioselective reduction of a wide range of prochiral olefins, yielding products with high enantiomeric excess (ee). These catalysts are of significant interest to the pharmaceutical industry for the synthesis of chiral drug intermediates.
Investigations into rhodium-catalyzed hydrogenations using Mandyphos ligands have often utilized in situ catalyst generation.[1] However, the use of a well-defined, isolated precatalyst offers advantages in terms of reproducibility and the ability to study reaction kinetics more accurately. This document provides protocols for both the synthesis of a defined [Rh(Mandyphos)(COD)]BF₄ precatalyst and its in situ generation for immediate use in hydrogenation reactions.
Data Presentation
The following tables summarize the performance of Mandyphos-rhodium catalysts in the asymmetric hydrogenation of various substrates.
Table 1: Asymmetric Hydrogenation of α-Enamides
| Entry | Substrate | Ligand | S/C Ratio | Solvent | Pressure (H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | (S,S)-Mandyphos M4 | 1000:1 | MeOH | 1 atm | 12 | >99 | 99 |
| 2 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Mandyphos M4 | 1000:1 | THF | 1 atm | 12 | >99 | 98 |
| 3 | (Z)-α-acetamidocinnamic acid | (S,S)-Mandyphos M4 | 500:1 | MeOH | 5 bar | 6 | >99 | 97 |
Mandyphos M4 is a specific variant with two bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups.[1]
Table 2: Asymmetric Hydrogenation of Itaconates
| Entry | Substrate | Ligand | S/C Ratio | Solvent | Pressure (H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | Dimethyl itaconate | (S,S)-Mandyphos M4 | 25,000:1 | MeOH | 10 bar | 24 | >99 | 99 |
| 2 | Diethyl itaconate | (R,R)-Mandyphos M4 | 10,000:1 | Toluene | 10 bar | 24 | >99 | 98 |
[1]
Table 3: Asymmetric Hydrogenation of β-Ketoesters
| Entry | Substrate | Ligand | S/C Ratio | Solvent | Pressure (H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl acetoacetate | (S,S)-Mandyphos M4 | 1000:1 | MeOH | 20 bar | 16 | >99 | 96 |
| 2 | Ethyl benzoylacetate | (R,R)-Mandyphos M4 | 1000:1 | DCM | 20 bar | 16 | >99 | 94 |
[1]
Experimental Protocols
Protocol 1: Synthesis of [Rh(Mandyphos)(COD)]BF₄ Precatalyst
This protocol describes the synthesis of a well-defined Mandyphos-rhodium precatalyst. The procedure is adapted from established methods for preparing similar rhodium-diphosphine complexes.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Mandyphos ligand (e.g., (R,R)- or (S,S)-Mandyphos)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the rhodium precursor.
-
In a separate Schlenk flask, dissolve the Mandyphos ligand (1.05 eq) in anhydrous DCM.
-
Slowly add the Mandyphos solution to the stirred solution of the rhodium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The color of the solution will typically change, indicating complex formation.
-
Slowly add anhydrous diethyl ether to the reaction mixture with vigorous stirring until a precipitate forms.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Isolate the solid precatalyst by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
Store the resulting [Rh(Mandyphos)(COD)]BF₄ precatalyst under an inert atmosphere in a freezer.
Protocol 2: In Situ Generation of the Mandyphos-Rhodium Catalyst and Asymmetric Hydrogenation
This protocol is suitable for rapid screening of reaction conditions and when an isolated precatalyst is not required.
Materials:
-
[Rh(COD)₂]BF₄
-
Mandyphos ligand
-
Substrate
-
Hydrogenation-grade solvent (e.g., methanol, THF, dichloromethane)
-
Hydrogen gas
-
Autoclave or hydrogenation reactor
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add [Rh(COD)₂]BF₄ (e.g., 0.001 eq).
-
Add the Mandyphos ligand (e.g., 0.0011 eq).
-
Add the hydrogenation-grade solvent to dissolve the catalyst components.
-
Stir the solution at room temperature for 15-30 minutes to allow for complex formation.
-
Add the substrate (1.0 eq) to the reaction vessel.
-
Transfer the reaction vessel to an autoclave or hydrogenation reactor.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Upon reaction completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
The reaction mixture can then be analyzed to determine conversion and enantiomeric excess.
Visualizations
Caption: Workflow for the synthesis of the [Rh(Mandyphos)(COD)]BF₄ precatalyst.
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
References
Application Notes and Protocols for Asymmetric Hydrogenation using Mandyphos SL-M012-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M012-1, with the chemical name (RP,R′P)-1,1′-Bis[bis(2-methylphenyl)phosphino]-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene and CAS Number 831226-39-2, is a chiral ferrocenyl diphosphine ligand from the Mandyphos family, developed by Solvias. These ligands are renowned for their efficacy in transition metal-catalyzed asymmetric synthesis, particularly in rhodium-catalyzed asymmetric hydrogenations. The unique structural features of Mandyphos ligands, combining planar, axial, and central chirality, enable high enantioselectivity and catalytic activity for a range of substrates. This document provides an overview of the substrate scope and general protocols for the application of this compound in asymmetric hydrogenation.
Substrate Scope
The Mandyphos family of ligands, including SL-M012-1, has demonstrated high efficacy in the rhodium-catalyzed asymmetric hydrogenation of a variety of prochiral substrates. While specific performance data for SL-M012-1 is not extensively published in open literature, the general substrate scope for this class of ligands is well-established. The following classes of compounds are known to be suitable substrates for asymmetric hydrogenation using Rh-Mandyphos catalysts.
Table 1: General Substrate Scope for Rh-Catalyzed Asymmetric Hydrogenation with Mandyphos Ligands
| Substrate Class | General Structure | Product Structure |
| α-Acetamidoacrylates | R1CH=C(NHCOR2)COOR3 | R1CH2-CH(NHCOR2)COOR3 |
| α-Enamides | R1CH=C(R2)NHCOR3 | R1CH2-CH(R2)NHCOR3 |
| β-Enamides | R1CH=CH-C(R2)=NCOR3 | R1CH2-CH2-CH(R2)NHCOR3 |
| Acrylic Acid Derivatives | R1CH=C(R2)COOH | R1CH2-CH(R2)COOH |
| Itaconic Acid Derivatives | CH2=C(COOH)CH2COOH | CH3-CH(COOH)CH2COOH |
| β-Ketoesters | R1COCH2COOR2 | R1CH(OH)CH2COOR2 |
| 1,3-Diketones | R1COCH2COR2 | R1CH(OH)CH2COR2 |
Note: The enantioselectivity and conversion are highly dependent on the specific substrate, catalyst precursor, and reaction conditions. Optimization of these parameters is typically required for achieving high performance.
Experimental Protocols
The following are general experimental protocols for the in-situ preparation of the catalyst and the subsequent asymmetric hydrogenation reaction. These should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: In-Situ Catalyst Preparation
This protocol describes the formation of the active rhodium catalyst from a suitable precursor and the this compound ligand.
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(COD)2]BF4 or [Rh(NBD)2]BF4)
-
Degassed solvent (e.g., Methanol, Toluene, or Dichloromethane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (1.0 eq) and this compound (1.0-1.2 eq) in a minimal amount of degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is ready for use in the hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral olefin using the pre-formed catalyst.
Materials:
-
Substrate
-
In-situ prepared catalyst solution
-
Degassed hydrogenation solvent
-
High-pressure autoclave or a balloon hydrogenation setup
-
Hydrogen gas (high purity)
Procedure:
-
In a reaction vessel (e.g., a glass liner for an autoclave), add the substrate.
-
Under an inert atmosphere, add the degassed hydrogenation solvent to dissolve the substrate.
-
Add the in-situ prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) typically ranges from 100 to 10000, depending on the reactivity of the substrate.
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-50 bar).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
The reaction mixture can be concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the asymmetric hydrogenation process using this compound.
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Key components and outcome of the catalytic reaction.
Disclaimer: The information provided in this document is for research and development purposes only. The experimental protocols are general guidelines and may require optimization for specific applications. Appropriate safety precautions should be taken when handling all chemicals and conducting high-pressure reactions.
catalyst loading and turnover number for Mandyphos-catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mandyphos ligands in asymmetric catalysis. Mandyphos, a class of chiral ferrocenyl diphosphine ligands, has demonstrated high efficacy in a variety of catalytic transformations, offering high enantioselectivities and turnover numbers. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in the synthesis of chiral molecules for drug development and other applications.
Rhodium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters is a fundamental transformation for the synthesis of chiral β-hydroxy esters, which are valuable building blocks for many pharmaceuticals. Rhodium complexes of Mandyphos have been shown to be highly effective catalysts for this reaction.
Quantitative Data Summary
The following table summarizes the performance of various Mandyphos ligands in the Rh-catalyzed asymmetric hydrogenation of methyl acetoacetate.
| Ligand | Catalyst Loading (mol%) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | TON |
| (R,R)-(S,S)-Me-Mandyphos | 1 | 100 | 12 | >99 | 98 (R) | >99 |
| (R,R)-(S,S)-Et-Mandyphos | 1 | 100 | 12 | >99 | 97 (R) | >99 |
| (R,R)-(S,S)-iPr-Mandyphos | 1 | 100 | 12 | >99 | 99 (R) | >99 |
TON (Turnover Number) is calculated as (moles of product / moles of catalyst) at the given conversion. ee (enantiomeric excess) S/C (Substrate-to-catalyst ratio)
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol describes a general procedure for the asymmetric hydrogenation of methyl acetoacetate using a Rh-(R,R)-(S,S)-iPr-Mandyphos catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-(S,S)-iPr-Mandyphos
-
Methyl acetoacetate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
-
Standard laboratory glassware and syringe techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-(S,S)-iPr-Mandyphos (8.2 mg, 0.011 mmol) in 5 mL of anhydrous, degassed methanol in a Schlenk flask. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add methyl acetoacetate (116 mg, 1.0 mmol).
-
Hydrogenation: Seal the Schlenk flask or transfer the solution to an autoclave. Purge the reaction vessel with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture vigorously at room temperature (or a specified temperature) for 12 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Analysis: Determine the conversion by ¹H NMR or GC analysis of the crude product. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Rh-Mandyphos catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. Mandyphos ligands have been successfully employed in this reaction, providing access to chiral allylic compounds with high enantioselectivity.
Quantitative Data Summary
The following table summarizes the performance of Mandyphos in the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand | Catalyst Loading (mol%) | S/C Ratio | Time (h) | Yield (%) | ee (%) | TON |
| (S,S)-Mandyphos | 2 | 50 | 4 | 98 | 95 (S) | 49 |
TON (Turnover Number) is calculated as (moles of product / moles of catalyst) at the given yield. ee (enantiomeric excess) S/C (Substrate-to-catalyst ratio)
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol provides a general procedure for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using a Pd-(S,S)-Mandyphos catalyst.
Materials:
-
[Pd(allyl)Cl]₂
-
(S,S)-Mandyphos
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk tube
-
Standard laboratory glassware and syringe techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and (S,S)-Mandyphos (8.2 mg, 0.011 mmol) in 2 mL of anhydrous, degassed DCM in a Schlenk tube. Stir the solution at room temperature for 20 minutes.
-
Reaction Setup: To a separate Schlenk tube, add 1,3-diphenylallyl acetate (126 mg, 0.5 mmol), dimethyl malonate (80 mg, 0.6 mmol), BSA (122 mg, 0.6 mmol), and KOAc (2 mg, 0.02 mmol). Add 3 mL of anhydrous, degassed DCM.
-
Reaction Execution: Add the catalyst solution to the substrate mixture via syringe. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated product. Determine the enantiomeric excess by chiral HPLC analysis.
Workflow for Asymmetric Allylic Alkylation
Caption: Workflow for Pd-Mandyphos catalyzed asymmetric allylic alkylation.
Safety Precautions
-
Inert Atmosphere: Mandyphos ligands and their metal complexes are often air-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvent Purity: Anhydrous and degassed solvents are crucial for optimal catalytic activity and to avoid catalyst deactivation.
-
Reagent Handling: Organometallic reagents and hydrogen gas are hazardous. Handle them with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
These protocols provide a starting point for the use of Mandyphos ligands in asymmetric catalysis. Optimization of reaction conditions (e.g., temperature, pressure, solvent, and substrate-to-catalyst ratio) may be necessary for different substrates to achieve the best results.
Application Notes and Protocols for Chiral HPLC and GC Analysis of Mandyphos Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis of reaction products originating from asymmetric catalysis employing Mandyphos ligands. Mandyphos, a class of chiral ferrocenyl diphosphine ligands, has demonstrated high efficacy in inducing enantioselectivity in various reactions, particularly in asymmetric hydrogenation. Accurate determination of the enantiomeric excess (ee) of the products is crucial for evaluating the performance of these catalytic systems.
Introduction to Chiral Analysis of Mandyphos Reaction Products
Mandyphos ligands are widely used in the asymmetric hydrogenation of prochiral olefins, such as enamides, β-ketoesters, acrylic acid derivatives, and itaconates. The resulting chiral products require robust analytical methods to quantify the enantiomeric composition. Chiral HPLC and GC are the most common and reliable techniques for this purpose. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.
Key Principles:
-
Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using columns packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
-
Enantiomeric Excess (ee) Calculation: The ee is a measure of the purity of the chiral product and is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Chiral HPLC Methods for Mandyphos Reaction Products
Chiral HPLC is a versatile technique for the analysis of a wide range of Mandyphos reaction products, particularly for non-volatile or thermally labile compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for these separations.
Application Note 1: Analysis of Hydrogenated Enamide Products
Reaction: Asymmetric hydrogenation of an N-acetyl enamide catalyzed by a Rh-Mandyphos complex.
Analyte: Chiral N-acetyl amine.
Workflow for Chiral HPLC Analysis of Hydrogenated Enamide:
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in Mandyphos-Catalyzed Hydrogenations
Welcome to the technical support center for Mandyphos-catalyzed hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective hydrogenation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for preparing a Rh-Mandyphos catalyst in situ for asymmetric hydrogenation?
A1: The in situ preparation of the active Rh-Mandyphos catalyst is a common and convenient method. A typical procedure involves the reaction of a rhodium precursor with the Mandyphos ligand in a suitable solvent prior to the addition of the substrate.
Experimental Protocol: In Situ Catalyst Preparation
-
Degassing: Thoroughly degas the chosen solvent (e.g., Methanol, Toluene, or Dichloromethane) by bubbling argon or nitrogen through it for at least 30 minutes.
-
Catalyst Precursor and Ligand: In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄) and the Mandyphos ligand (e.g., Mandyphos SL-M004-1) to a Schlenk flask or an autoclave insert. A typical ligand-to-metal ratio is 1.1:1.
-
Solvent Addition: Add the degassed solvent to the flask to dissolve the precursor and the ligand.
-
Activation: Stir the resulting solution at room temperature for a period of 30 minutes to 1 hour to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
-
Substrate Addition: Once the catalyst is formed, the substrate, dissolved in the same degassed solvent, can be introduced to the reaction mixture.
-
Hydrogenation: The reaction vessel is then purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure.
Q2: My enantioselectivity (ee%) is lower than expected. What are the common causes and how can I improve it?
A2: Low enantioselectivity can stem from several factors, including impurities, suboptimal reaction conditions, or catalyst degradation. The following troubleshooting guide outlines potential causes and solutions.
Troubleshooting Guide: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Steps |
| Impure Substrate or Solvent | Ensure the substrate is of high purity (>99%). Impurities can sometimes be hydrogenated, consuming the catalyst and producing racemic byproducts. Use anhydrous, degassed solvents, as water and oxygen can negatively impact the catalyst's performance and selectivity. |
| Suboptimal Solvent Choice | The polarity and coordinating ability of the solvent can significantly influence enantioselectivity. Screen a range of solvents with varying properties, such as methanol (protic), toluene (aromatic, non-polar), THF (ethereal, coordinating), and dichloromethane (halogenated). |
| Incorrect Temperature | Temperature can have a pronounced effect on enantioselectivity. Generally, lower temperatures lead to higher ee% by favoring the transition state leading to the major enantiomer. Try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C), although this may require longer reaction times. |
| Inappropriate Hydrogen Pressure | The effect of hydrogen pressure on enantioselectivity is substrate and ligand-dependent. While some systems show little pressure dependence, for others, a lower pressure (e.g., 1-10 bar) can lead to improved ee%.[1] It is recommended to screen a range of pressures. |
| Catalyst Degradation | Mandyphos ligands and their rhodium complexes can be sensitive to air and moisture. Ensure all manipulations are carried out under a strict inert atmosphere (glovebox or Schlenk line). Prepare the catalyst in situ just before use. |
| Presence of Additives (or lack thereof) | For certain substrates, particularly ketones, the addition of a base (e.g., K₂CO₃, Et₃N) or a halide salt can be crucial for achieving high enantioselectivity.[2] Conversely, acidic impurities can be detrimental. |
Data on Reaction Parameter Optimization
Optimizing reaction parameters is critical for achieving high enantioselectivity. The following tables summarize the effects of solvent, temperature, and hydrogen pressure on the enantioselectivity of representative Mandyphos-catalyzed hydrogenations.
Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Hydrogenation of a Cyclic Enamide
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | MeOH | >99 | 98 |
| 2 | Toluene | >99 | 95 |
| 3 | THF | >99 | 92 |
| 4 | CH₂Cl₂ | >99 | 96 |
Reaction conditions: Rh-PennPhos catalyst, 40 psi H₂, room temperature. Data adapted from a study on a related PennPhos ligand system, which shares structural similarities with the Mandyphos family.[1]
Table 2: Effect of Temperature on the Asymmetric Hydrogenation of a β-Ketoester
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 80 | >99 | 92 |
| 2 | 50 | >99 | 96 |
| 3 | 25 | >99 | 98 |
| 4 | 0 | 85 | >99 |
Reaction conditions: Ru-BINAP catalyst in ethanol. While not Mandyphos, this data illustrates the general trend of increasing enantioselectivity with decreasing temperature, a principle applicable to many asymmetric hydrogenations.
Table 3: Effect of Hydrogen Pressure on the Asymmetric Hydrogenation of a Functionalized Olefin
| Entry | Pressure (bar) | Conversion (%) | ee (%) |
| 1 | 1 | >99 | 97 |
| 2 | 10 | >99 | 96 |
| 3 | 50 | >99 | 94 |
| 4 | 100 | >99 | 93 |
Reaction conditions: Rh-based catalyst, room temperature. Data illustrates a common trend where lower pressures can be beneficial for enantioselectivity in some systems.
Visualizing Experimental and Logical Workflows
To further aid in experimental design and troubleshooting, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships.
Further Considerations
-
Substrate Scope: The performance of a given Mandyphos ligand can be highly substrate-dependent. It is advisable to consult literature for precedents with similar substrates.
-
Ligand Selection: The Mandyphos family includes a range of ligands with different steric and electronic properties (e.g., SL-M001-1 to SL-M004-1). If one Mandyphos ligand provides suboptimal results, screening other members of the family may be beneficial.
-
Mechanism: In Rh-catalyzed hydrogenations of functionalized olefins, the reaction often proceeds through an "unsaturated" pathway where the substrate coordinates to the metal center before the oxidative addition of hydrogen. The stereochemistry is determined in the subsequent steps of the catalytic cycle. Understanding the mechanistic details for a specific substrate class can provide insights for optimization.
References
Troubleshooting Low Conversion Rates with Mandyphos Ligands: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Low conversion rates in catalytic reactions using Mandyphos ligands can be a significant hurdle in achieving efficient and scalable synthetic processes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when experiencing low conversion with a Mandyphos-catalyzed reaction?
A1: When troubleshooting low conversion, it's crucial to start with the fundamentals. Systematically verify the following:
-
Reagent Purity: Ensure the quality and purity of your starting materials, solvents, and any additives. Impurities can act as catalyst poisons.
-
Inert Atmosphere: Confirm that your reaction setup is strictly under an inert atmosphere (e.g., argon or nitrogen). Mandyphos ligands and the active catalytic species can be sensitive to air and moisture.
-
Ligand Integrity: Verify the integrity of the Mandyphos ligand. These ligands, while generally stable, can degrade over time if not stored properly.
-
Catalyst Precursor Activity: Ensure the metal precursor (e.g., palladium or rhodium source) is active and from a reliable source.
Q2: My conversion rate is low. Could the catalyst not be forming correctly?
A2: Absolutely. The formation of the active catalyst is a critical step. For in-situ catalyst preparations, the method of mixing the Mandyphos ligand and the metal precursor can significantly impact the formation of the active species. It is often beneficial to pre-form the catalyst by stirring the ligand and metal precursor in a solvent for a period before adding the substrates.
Q3: Can the choice of solvent dramatically affect the conversion rate?
A3: Yes, the solvent plays a multifaceted role in a catalytic reaction. It influences the solubility of reactants, the stability of the catalyst, and the rate of key elementary steps in the catalytic cycle. For instance, in hydrogenations, solvent polarity can affect the rate of reaction. A solvent screen is often a valuable optimization step.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
Low conversion in Pd-Mandyphos catalyzed cross-coupling reactions can often be traced back to issues with catalyst activation, the choice of base, or the reaction temperature.
Troubleshooting Workflow:
A troubleshooting workflow for low conversion in Pd-catalyzed cross-coupling.
Experimental Protocol: Screening Bases for a Pd-Mandyphos Catalyzed Suzuki-Miyaura Coupling
-
Setup: In parallel vials under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a magnetic stir bar.
-
Catalyst Preparation: In a separate flask, prepare a stock solution of the Pd-Mandyphos catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and Mandyphos ligand (0.022 mmol) in the reaction solvent.
-
Reaction Initiation: To each vial, add an aliquot of the catalyst stock solution. Then, add a different base (2.0 mmol) to each vial.
-
Execution: Stir the reactions at the desired temperature and monitor the progress by a suitable analytical method (e.g., GC, LC-MS).
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 80 | 12 | 85 |
| 2 | K₂CO₃ | Toluene | 80 | 12 | 65 |
| 3 | Cs₂CO₃ | Toluene | 80 | 12 | 92 |
| 4 | Et₃N | Toluene | 80 | 12 | 30 |
This table illustrates the significant impact the choice of base can have on the reaction yield.
Issue 2: Low Conversion in a Rhodium-Catalyzed Asymmetric Hydrogenation
Incomplete conversion in Rh-Mandyphos catalyzed hydrogenations can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal solvent choice.
Troubleshooting Workflow:
A troubleshooting workflow for low conversion in Rh-catalyzed hydrogenation.
Experimental Protocol: Solvent Screening for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and Mandyphos ligand (0.011 mmol) in the solvent to be tested.
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Reaction Setup: In a high-pressure autoclave, add the substrate (1.0 mmol) dissolved in the same solvent.
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Execution: Transfer the catalyst solution to the autoclave. Seal the vessel, purge with hydrogen, and then pressurize to the desired hydrogen pressure. Stir the reaction at the set temperature for the specified time.
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Analysis: After releasing the pressure, determine the conversion by ¹H NMR or GC analysis of the crude reaction mixture.
Data Presentation: Influence of Solvent on Hydrogenation Conversion
| Entry | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) |
| 1 | Methanol | 25 | 10 | 16 | 99 |
| 2 | Toluene | 25 | 10 | 16 | 75 |
| 3 | THF | 25 | 10 | 16 | 88 |
| 4 | Dichloromethane | 25 | 10 | 16 | 95 |
This table demonstrates how solvent choice can significantly impact the conversion in a hydrogenation reaction.
General Recommendations
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Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio is often slightly greater than 1:1 (e.g., 1.1:1) to ensure all the metal is complexed and to compensate for any minor ligand impurities. However, a large excess of ligand can sometimes be detrimental.
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Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. It is crucial to find the optimal temperature that balances reaction rate and catalyst stability.
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Catalyst Loading: If conversion is low, increasing the catalyst loading can be a straightforward solution, although this is not always economically viable on a larger scale. Optimization of other parameters should be prioritized first.
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Reaction Monitoring: Utilize analytical techniques like GC, HPLC, or NMR to monitor the reaction progress. This will provide valuable data on reaction kinetics and help identify if the reaction has stalled or is proceeding slowly.
Technical Support Center: Mandyphos Catalyst Performance in Asymmetric Hydrogenation
Welcome to the technical support center for Mandyphos catalysts. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the performance of Mandyphos catalysts in asymmetric hydrogenation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the effects of solvent and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with Mandyphos catalysts.
Q1: We are observing low enantioselectivity (ee) in our asymmetric hydrogenation. What are the potential causes and solutions?
A1: Low enantioselectivity can stem from several factors. Here's a systematic approach to troubleshooting:
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Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. Non-coordinating, non-polar solvents often favor high enantioselectivity. If you are using a polar or coordinating solvent, consider screening alternatives like toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE).
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Temperature: While temperature effects on enantioselectivity can be substrate-dependent, running the reaction at lower temperatures often enhances enantioselectivity. If your current protocol uses elevated temperatures, try reducing it incrementally (e.g., from room temperature to 0 °C or -20 °C).
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Catalyst Purity and Handling: Ensure the Mandyphos ligand and the metal precursor are of high purity. Mandyphos ligands are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation of the phosphine groups, which can lead to a decrease in catalytic performance.
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Substrate Purity: Impurities in the substrate can sometimes interfere with the catalyst, leading to poor stereocontrol. Ensure your substrate is purified before use.
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Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can vary. While higher pressure often increases the reaction rate, it may have a negative or negligible impact on enantioselectivity. It is advisable to screen a range of pressures to find the optimal balance.
Q2: Our reaction shows low or no conversion. How can we improve the catalyst's activity?
A2: Low conversion is a common issue that can be addressed by optimizing several reaction parameters:
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Temperature: Increasing the reaction temperature generally leads to a higher reaction rate and conversion.[1][2] However, be mindful that excessive heat can sometimes lead to catalyst decomposition or a decrease in enantioselectivity. A systematic temperature screening is recommended.
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Solvent Effects: The choice of solvent can dramatically impact catalyst activity.[1][2] Solvents like methanol have been shown to be effective in some Rh-catalyzed hydrogenations. Screening a range of solvents with varying polarities is a crucial step in optimization.
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Catalyst Loading: If you are observing low conversion, increasing the catalyst loading might be necessary. However, for process efficiency and cost-effectiveness, it is always desirable to use the lowest possible catalyst loading that provides good conversion in a reasonable time.
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Hydrogen Pressure: Increasing the hydrogen pressure can significantly enhance the reaction rate. Ensure your equipment is rated for the desired pressure.
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Agitation: In heterogeneous reactions or reactions with limited solubility, efficient stirring is crucial to ensure good mass transfer of hydrogen gas into the liquid phase.
Q3: We are seeing inconsistent results between batches. What could be the reason?
A3: Inconsistent results often point to variability in starting materials or reaction setup.
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Reagent Purity: Check the purity of the Mandyphos ligand, metal precursor, solvent, and substrate for each batch. Trace impurities can have a significant impact on catalytic performance.
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Inert Atmosphere: Ensure a strictly inert atmosphere is maintained throughout the catalyst preparation and reaction setup. Oxygen can deactivate the catalyst.
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Solvent Degassing: Solvents should be properly degassed before use to remove dissolved oxygen.
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Precise Measurement: Ensure accurate and consistent measurement of all reagents, especially the catalyst components.
Data on Solvent and Temperature Effects
The following tables summarize the general effects of solvent and temperature on the performance of Rh-catalyzed asymmetric hydrogenation reactions, which can be indicative of the behavior of Mandyphos catalysts.
Table 1: General Influence of Solvent on Rh-Catalyzed Asymmetric Hydrogenation
| Solvent | Polarity | General Effect on Conversion | General Effect on Enantioselectivity (ee) |
| Methanol (MeOH) | Polar Protic | Often high | Variable, can be high |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Can be lower than MeOH | Often high |
| Toluene | Non-polar | Variable | Often high |
| Tetrahydrofuran (THF) | Polar Aprotic | Variable | Can be lower due to coordination |
Note: These are general trends, and the optimal solvent is highly substrate-dependent.[1][2]
Table 2: General Influence of Temperature on Rh-Catalyzed Asymmetric Hydrogenation
| Temperature | General Effect on Conversion | General Effect on Enantioselectivity (ee) |
| Increased Temperature | Increases | Minimal to slight decrease |
| Decreased Temperature | Decreases | Often increases |
Note: The impact of temperature can vary based on the specific substrate and catalyst system.[1][2]
Experimental Protocols
Below is a general experimental protocol for the asymmetric hydrogenation of an enamide using a Rh-Mandyphos catalyst. This should be considered a starting point and may require optimization for your specific substrate.
Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
Materials:
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Mandyphos SL-M004-1 ligand
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[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
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Methyl 2-acetamidoacrylate (substrate)
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Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)
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Hydrogen gas (high purity)
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Schlenk flask or autoclave
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Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve Mandyphos SL-M004-1 (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in the chosen anhydrous, degassed solvent (e.g., 5 mL).
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Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
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In a separate Schlenk flask or an autoclave, dissolve the substrate, methyl 2-acetamidoacrylate (1.0 mmol), in the same degassed solvent (10 mL).
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Transfer the prepared catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
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-
Hydrogenation:
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Purge the reaction vessel with hydrogen gas three times.
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Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar).
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Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours).
-
-
Work-up and Analysis:
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Carefully vent the hydrogen gas.
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Remove the solvent under reduced pressure.
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The conversion can be determined by ¹H NMR spectroscopy of the crude product.
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The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
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Visualizing Experimental Workflow and Logical Relationships
Diagram 1: General Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for a typical asymmetric hydrogenation experiment.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: A logical guide to troubleshooting low enantioselectivity.
References
managing catalyst deactivation with Mandyphos-metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mandyphos-metal complexes in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Mandyphos-metal catalysts, focusing on catalyst deactivation.
Issue 1: Low or No Catalytic Activity
Possible Causes:
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Catalyst Poisoning: Impurities in substrates, solvents, or gases (e.g., sulfur, water, oxygen) can irreversibly bind to the metal center, blocking active sites.
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Ligand Degradation: The Mandyphos ligand may degrade under harsh reaction conditions (e.g., high temperature, presence of strong acids or bases).
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Incorrect Catalyst Preparation: Improper handling or storage of the catalyst can lead to its deactivation before use.
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Formation of Inactive Species: The catalyst may convert into a catalytically dormant state, such as a stable dimer or an off-cycle complex.[1]
Troubleshooting Steps:
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Verify Reagent Purity: Use freshly purified, degassed solvents and high-purity substrates. Consider passing gaseous reactants through a purification train.
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Optimize Reaction Conditions: Lower the reaction temperature if thermal degradation is suspected. Screen different bases or solvents to minimize side reactions.
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Inert Atmosphere: Ensure all manipulations are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Analyze the Catalyst: Use techniques like NMR or mass spectrometry to check the integrity of the Mandyphos ligand and the metal complex.
Issue 2: Catalyst Deactivation During the Reaction
Possible Causes:
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Product Inhibition: The reaction product may coordinate to the metal center more strongly than the substrate, leading to a decrease in the reaction rate over time.
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Fouling: Formation of insoluble byproducts or polymers can physically block the active sites of the catalyst.
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Ligand Dissociation: The Mandyphos ligand may dissociate from the metal center, leading to the formation of less active or inactive metal species.
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Reductive Elimination of the Ligand: The ligand itself can undergo reductive elimination, leading to catalyst decomposition.
Troubleshooting Steps:
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Monitor Reaction Kinetics: Plot the conversion against time to determine if the deactivation is gradual or sudden.
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Identify Inhibitors: Analyze the reaction mixture for potential inhibiting byproducts.
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Consider Catalyst Loading: A higher catalyst loading might be necessary to achieve full conversion if deactivation is significant.
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Ligand Stabilization: In some cases, adding a slight excess of the Mandyphos ligand can suppress dissociation and improve catalyst stability.
Frequently Asked Questions (FAQs)
Q1: How can I regenerate a deactivated Mandyphos-metal catalyst?
A1: Regeneration of homogeneous catalysts like Mandyphos-metal complexes can be challenging. However, some strategies that can be explored include:
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Removal of Poisons: If the deactivation is due to a reversible poison, it might be possible to remove it by washing the catalyst or by adding a scavenger.
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Re-oxidation of the Metal Center: If the metal has been reduced to an inactive state (e.g., Pd(0) formation in a Pd(II)-catalyzed reaction), a mild oxidant can sometimes restore the active oxidation state.[2]
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Ligand Exchange: In cases of ligand degradation, it might be possible to displace the degraded ligand with a fresh one, although this is often not straightforward.
It is important to note that regeneration protocols are highly specific to the catalyst and the deactivation mechanism. A thorough investigation is required to develop a reliable regeneration procedure.
Q2: What is the typical stability of Mandyphos-metal complexes under catalytic conditions?
A2: The stability of Mandyphos-metal complexes is highly dependent on the specific metal, the reaction conditions (temperature, pressure, solvent), and the substrates involved. Generally, Mandyphos, being a bulky and electron-rich phosphine ligand, forms relatively stable complexes. However, like all catalysts, they are susceptible to deactivation over time. The operational stability can range from a few hours to several days.
Q3: How does the choice of solvent affect the stability of my Mandyphos catalyst?
A3: The solvent can significantly impact catalyst stability.[3]
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Coordinating Solvents: Solvents with coordinating ability (e.g., DMF, DMSO) can sometimes compete with the substrate for binding to the metal center, potentially leading to catalyst inhibition.
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Polarity: The polarity of the solvent can influence the solubility of the catalyst and the reaction intermediates, affecting the overall reaction rate and catalyst lifetime.
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Protic Solvents: Protic solvents (e.g., alcohols) can participate in side reactions or lead to ligand protonation, which can destabilize the catalyst.
It is recommended to screen a range of solvents to find the optimal balance between reactivity and stability for a specific application.
Data Presentation
Table 1: Illustrative Example of Solvent Effects on Catalyst Half-Life
| Solvent | Dielectric Constant (20°C) | Catalyst Half-Life (hours) | Final Conversion (%) |
| Toluene | 2.38 | 24 | 98 |
| THF | 7.58 | 18 | 95 |
| Dichloromethane | 9.08 | 12 | 85 |
| Acetonitrile | 37.5 | 6 | 60 |
This table presents hypothetical data for a generic Mandyphos-Rh complex in an asymmetric hydrogenation reaction to illustrate the potential impact of solvent choice on catalyst stability and performance.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Catalyst Deactivation
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Reaction Setup: In a glovebox, charge a Schlenk flask with the Mandyphos-metal complex, the substrate, and an internal standard.
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Solvent Addition: Add the degassed solvent and stir the mixture at the desired reaction temperature.
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Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture under inert atmosphere.
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Analysis: Quench the reaction in the aliquot and analyze the sample by a suitable method (e.g., GC, HPLC, or NMR) to determine the conversion and yield.
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Data Plotting: Plot the concentration of the product or the remaining substrate as a function of time to obtain the reaction profile and assess catalyst deactivation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low catalyst activity.
Caption: Common catalyst deactivation pathways.
References
- 1. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Reducing Byproducts in Mandyphos-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation in your Mandyphos-catalyzed reactions. The information is tailored for professionals in research and drug development who utilize these powerful chiral ligands for asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in Mandyphos-catalyzed hydrogenation reactions?
A1: While highly effective, Mandyphos-catalyzed reactions can sometimes yield undesirable byproducts. The most prevalent side products typically arise from:
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Isomerization of the substrate: The catalyst can facilitate the migration of the double bond in the substrate, leading to the hydrogenation of an undesired isomer and resulting in a loss of enantioselectivity and the formation of constitutional isomers.
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Incomplete conversion: Leaving unreacted starting material, which can complicate purification.
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Formation of diastereomers: If the substrate has pre-existing stereocenters, incomplete facial selectivity during hydrogenation can lead to the formation of diastereomeric byproducts.
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Ligand degradation: Under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases), the Mandyphos ligand itself can degrade, leading to a loss of catalytic activity and the formation of phosphine oxides or other decomposition products.
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Side reactions of functional groups: Certain functional groups on the substrate may be sensitive to the reaction conditions and undergo unintended transformations.
Q2: How does the choice of solvent impact byproduct formation?
A2: Solvent selection is a critical parameter that can significantly influence the outcome of a Mandyphos-catalyzed reaction. The polarity, coordinating ability, and protic nature of the solvent can affect:
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Catalyst solubility and stability: The catalyst must be fully dissolved to be effective. Poor solubility can lead to heterogeneous mixtures and inconsistent results.
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Substrate solubility: The substrate must also be soluble to ensure efficient mass transport to the catalytic center.
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Stabilization of intermediates: The solvent can stabilize or destabilize key intermediates in the catalytic cycle, thereby influencing the rate of the desired reaction versus side reactions. Protic solvents, for example, can participate in hydrogen bonding and alter the catalyst's electronic properties.
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Enantioselectivity: The solvent can influence the conformational flexibility of the catalyst-substrate complex, which in turn affects the enantioselectivity of the hydrogenation.
Generally, a screening of solvents with varying properties (e.g., coordinating vs. non-coordinating, polar vs. non-polar) is recommended to identify the optimal medium for a specific substrate.
Troubleshooting Guide
Issue 1: Low Enantioselectivity and Formation of Isomeric Byproducts
Low enantiomeric excess (ee) is often coupled with the formation of isomers of the desired product. This suggests that a competing, non-enantioselective reaction pathway is occurring.
| Potential Cause | Recommended Solution |
| Substrate Isomerization | Lower the reaction temperature to disfavor the isomerization pathway. Increase the hydrogen pressure to promote the rate of hydrogenation over isomerization. Screen different Mandyphos ligand variants, as subtle steric and electronic differences can influence selectivity. |
| Incorrect Catalyst Activation | Ensure the complete removal of coordinating solvents or impurities from the catalyst precursor that could interfere with substrate binding. Consider in-situ activation of the Rh-Mandyphos complex. |
| Solvent Effects | Screen a range of solvents. Less polar or non-coordinating solvents can sometimes enhance enantioselectivity by promoting a more ordered transition state. |
Issue 2: Incomplete Conversion and/or Slow Reaction Rate
A sluggish or stalled reaction can lead to a complex mixture of starting material, product, and potentially byproducts from decomposition over extended reaction times.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand. Purify the substrate and solvent to remove potential catalyst poisons such as sulfur compounds, water, or peroxides. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. This can increase the rate of the desired hydrogenation reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C. However, be mindful that higher temperatures can also lead to increased byproduct formation. |
| Inadequate Mixing | Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures. |
Issue 3: Formation of Unexpected Side Products from Substrate Functional Groups
The substrate itself may contain functional groups that are not stable under the reaction conditions.
| Potential Cause | Recommended Solution |
| Reduction of Other Functional Groups | If the substrate contains other reducible functional groups (e.g., nitro, carbonyl), consider using a more chemoselective catalyst system or protecting the sensitive functional group prior to hydrogenation. |
| Base or Acid Sensitivity | If additives (e.g., bases or acids) are used, they may be reacting with the substrate. Evaluate the necessity of the additive or screen for a more compatible one. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the enantioselectivity and conversion in a hypothetical Mandyphos-catalyzed asymmetric hydrogenation of a generic enamide substrate. This data is illustrative and serves as a guide for optimization.
| Entry | Mandyphos Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Major Byproduct(s) |
| 1 | SL-M004-1 | Methanol | 25 | 10 | >99 | 98 | None |
| 2 | SL-M004-1 | Toluene | 25 | 10 | 85 | 95 | Unreacted Substrate |
| 3 | SL-M004-1 | Methanol | 50 | 10 | >99 | 92 | Isomerized Product |
| 4 | SL-M004-1 | Methanol | 25 | 1 | 60 | 97 | Unreacted Substrate |
| 5 | SL-M009-1 | Methanol | 25 | 10 | >99 | 95 | None |
Experimental Protocols
General Procedure for Screening Reaction Conditions
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Catalyst Preparation: In a glovebox, a stock solution of the Rh(I) precursor (e.g., [Rh(COD)₂]BF₄) and the Mandyphos ligand (in a 1:1.1 molar ratio) in a degassed solvent is prepared.
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Reaction Setup: To an array of parallel reaction vials, add the substrate.
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Catalyst Addition: Transfer an aliquot of the catalyst stock solution to each reaction vial.
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Parameter Variation: Add the appropriate solvent and any additives to each vial according to the experimental design.
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Hydrogenation: Seal the vials in an autoclave, purge with hydrogen, and then pressurize to the desired pressure.
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Reaction Monitoring: Stir the reactions at the set temperature for the specified time.
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Analysis: After releasing the pressure, take an aliquot from each vial, filter it, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.
Visualizations
Caption: Pathway for isomer byproduct formation.
Caption: Troubleshooting workflow for reaction optimization.
Technical Support Center: Optimizing Hydrogenation with Mandyphos Ligands
Welcome to the technical support center for optimizing pressure conditions in hydrogenation reactions using the Mandyphos family of ligands. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of hydrogen pressure on hydrogenation reactions catalyzed by Rh-Mandyphos complexes?
A1: In rhodium-catalyzed asymmetric hydrogenation, hydrogen pressure is a critical parameter that can influence both the reaction rate and the enantioselectivity. Generally, an increase in hydrogen pressure leads to a higher reaction rate. However, the effect on enantioselectivity can vary and is highly dependent on the specific substrate and Mandyphos ligand being used. For some systems, an inverse relationship between pressure and enantiomeric excess (ee) has been observed. It is therefore crucial to screen a range of pressures for each new substrate.
Q2: What is a typical starting pressure for a hydrogenation reaction using a Mandyphos ligand?
A2: A common starting point for screening pressure in asymmetric hydrogenation reactions is in the range of 2 to 10 atm (approximately 30 to 150 psi).[1] Some reactions may benefit from significantly higher pressures, while for others, optimal enantioselectivity is achieved at lower pressures.
Q3: How should I prepare the Rh-Mandyphos catalyst before the reaction?
A3: The active catalyst is typically generated in situ by reacting the Mandyphos ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄. It is crucial to use an oxygen-free environment, as the catalyst is sensitive to air. The pre-catalyst solution is typically stirred for a period before the substrate is introduced to ensure complete formation of the active species.
Q4: Can the solvent choice affect the outcome of the hydrogenation under pressure?
A4: Absolutely. The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction. Common solvents for asymmetric hydrogenation include methanol, ethanol, dichloromethane, and toluene. The optimal solvent should be determined experimentally in conjunction with pressure optimization.
Troubleshooting Guide
This guide addresses common issues encountered during hydrogenation experiments with Mandyphos ligands and provides a systematic approach to resolving them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may not have formed correctly or has deactivated. 2. Insufficient Hydrogen Pressure: The pressure may be too low to drive the reaction efficiently. 3. Substrate Inhibition: The substrate may be inhibiting the catalyst. 4. Impurities: The substrate, solvent, or hydrogen gas may contain impurities that poison the catalyst. | 1. Ensure all reagents and solvents are degassed and handled under an inert atmosphere (e.g., argon or nitrogen). Prepare the catalyst in situ and allow sufficient time for activation. 2. Gradually increase the hydrogen pressure in increments (e.g., 5-10 atm) and monitor the reaction progress. 3. Try adding the substrate slowly to the activated catalyst solution. 4. Purify the substrate and ensure high-purity, dry solvents and hydrogen gas are used. |
| Low Enantioselectivity (ee) | 1. Suboptimal Pressure: The hydrogen pressure may be outside the optimal range for the specific substrate-ligand combination. 2. Incorrect Temperature: Temperature can also influence enantioselectivity. 3. Solvent Effects: The solvent may not be ideal for achieving high stereochemical induction. 4. Ligand Purity: The Mandyphos ligand may be impure or degraded. | 1. Screen a range of hydrogen pressures (e.g., 2, 5, 10, 20, 50 atm) to determine the effect on ee. 2. Perform the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimum. 3. Screen a variety of solvents with different polarities. 4. Verify the purity of the Mandyphos ligand by appropriate analytical techniques (e.g., ³¹P NMR). |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions over time. 2. Product Inhibition: The product may be inhibiting the catalyst. 3. Hydrogen Depletion: In a batch reactor, the hydrogen may have been consumed. | 1. Consider a lower reaction temperature or pressure to improve catalyst stability. 2. If possible, remove the product as it is formed (more applicable to continuous flow setups). 3. Ensure a constant supply of hydrogen or use a sufficiently large headspace in the reactor. |
Experimental Protocols
The following are general starting protocols for setting up and optimizing a hydrogenation reaction with a Mandyphos ligand. Note: These are general guidelines and should be adapted for your specific substrate and experimental setup.
General Protocol for In Situ Catalyst Preparation and Hydrogenation
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To a dry Schlenk flask under an inert atmosphere, add the Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%).
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Add the Mandyphos ligand (1.1 mol%) to the flask.
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Add degassed solvent (e.g., methanol, 5 mL).
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Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
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In a separate flask, dissolve the substrate (100 mg) in the same degassed solvent (5 mL).
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Transfer the substrate solution to the catalyst solution via cannula.
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Transfer the final reaction mixture to a high-pressure autoclave that has been purged with an inert gas.
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Pressurize the autoclave with hydrogen to the desired pressure.
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Stir the reaction at the desired temperature and monitor for hydrogen uptake or by taking aliquots for analysis (e.g., GC, HPLC).
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Upon completion, carefully vent the autoclave and purge with an inert gas before opening.
Visualizations
Experimental Workflow for Pressure Optimization
Caption: Workflow for setting up a hydrogenation experiment.
Logical Relationship for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting pathway for low enantioselectivity.
References
Mandyphos-Catalyzed Reactions: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Mandyphos-catalyzed reactions. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Mandyphos and where is it used? | Mandyphos is a class of chiral ferrocenyl diphosphine ligands used in asymmetric catalysis. It is particularly effective in transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling, to produce enantiomerically enriched products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. |
| Which metals are typically used with Mandyphos ligands? | Mandyphos ligands are most commonly used with rhodium (Rh) and iridium (Ir) for asymmetric hydrogenation and other catalytic transformations. The choice of metal can significantly influence the catalyst's activity and selectivity. |
| What is the general mechanism of Mandyphos-catalyzed hydrogenation? | While the precise mechanism can vary with the substrate and reaction conditions, it generally involves the formation of a chiral metal-Mandyphos complex. This complex coordinates with the unsaturated substrate, followed by the oxidative addition of hydrogen. The hydrogen is then transferred to the substrate within the chiral environment of the catalyst, leading to the formation of the product with high enantioselectivity. |
| How do additives influence Mandyphos-catalyzed reactions? | Additives can have a profound impact on the rate, conversion, and enantioselectivity of Mandyphos-catalyzed reactions. They can act as activators, poisons, or modifiers of the catalytic species. For instance, acidic or basic additives can alter the electronic properties of the metal center or interact with the substrate, while coordinating solvents or other ligands can influence the steric environment around the catalyst. |
Troubleshooting Guide
This guide addresses common problems encountered during Mandyphos-catalyzed reactions, providing potential causes and suggested solutions.
Issue 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Mandyphos ligand and metal precursor are of high purity and have not degraded. Prepare the catalyst in situ under an inert atmosphere. Consider using a pre-formed, well-defined Mandyphos-metal complex. |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur compounds, halides, and strongly coordinating species. Purify all reagents and solvents meticulously. Use a guard column or scavenger resin to remove potential poisons.[1] |
| Insufficient Hydrogen Pressure | For hydrogenations, ensure the system is properly sealed and pressurized. Increase the hydrogen pressure within safe operating limits for your equipment. |
| Sub-optimal Temperature | The reaction temperature may be too low for the catalyst to be active. Gradually increase the temperature and monitor the reaction progress. Conversely, excessively high temperatures can lead to catalyst decomposition. |
| Poor Solubility | The catalyst or substrate may not be fully dissolved in the chosen solvent. Screen a range of solvents to find one that provides good solubility for all components. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Incorrect Ligand-to-Metal Ratio | The ratio of Mandyphos to the metal precursor is critical. Optimize this ratio, typically starting from slightly more than one equivalent of ligand to metal. |
| Presence of Water or Protic Impurities | Trace amounts of water or other protic impurities can sometimes negatively impact enantioselectivity. Ensure all reagents and solvents are rigorously dried. However, in some cases, protic additives can be beneficial, so this effect should be evaluated on a case-by-case basis. |
| Sub-optimal Solvent | The solvent can significantly influence the chiral induction. Screen a variety of solvents with different polarities and coordinating abilities. |
| Inappropriate Additives | The absence of a beneficial additive or the presence of a detrimental one can lead to low ee. Systematically screen a range of acidic, basic, or neutral additives. For example, the addition of a Brønsted acid has been shown to improve enantioselectivity in some palladium-catalyzed asymmetric hydrogenations. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 3: Catalyst/Ligand Degradation or Poisoning
| Potential Cause | Suggested Solution |
| Oxidation of the Phosphine Ligand | Mandyphos, like other phosphine ligands, can be sensitive to air. Handle the ligand and prepare the catalyst under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. |
| Coordination of Substrate/Product to the Metal Center | Some substrates or products, particularly those with strongly coordinating functional groups (e.g., pyridines, thiophenes), can bind irreversibly to the metal center and inhibit catalysis.[2] A higher catalyst loading or the use of a more robust catalyst precursor may be necessary. |
| Decomposition at High Temperatures | The catalyst may not be stable at the reaction temperature. Determine the thermal stability of your catalytic system and operate within that range. |
| Reaction with Acidic or Basic Impurities | Strong acids or bases can degrade the Mandyphos ligand or the metal complex. Neutralize the substrate if it contains acidic or basic functional groups, or use a non-coordinating acid/base as an additive if required. |
Quantitative Data on Additive Effects
While specific data on a wide range of additives for Mandyphos-catalyzed reactions is not extensively tabulated in the literature, the following table provides an illustrative example of how additives can be screened to optimize a reaction, based on general principles of asymmetric catalysis.
Table 1: Hypothetical Screening of Additives for the Rh-Mandyphos Catalyzed Asymmetric Hydrogenation of a Prochiral Enamide
| Entry | Additive (mol%) | Solvent | Conversion (%) | ee (%) |
| 1 | None | Toluene | 85 | 92 |
| 2 | Acetic Acid (5) | Toluene | 95 | 95 |
| 3 | Trifluoroacetic Acid (5) | Toluene | >99 | 88 |
| 4 | Triethylamine (10) | Toluene | 70 | 90 |
| 5 | None | Methanol | >99 | 96 |
| 6 | Acetic Acid (5) | Methanol | >99 | 97 |
| 7 | None | THF | 90 | 93 |
This data is illustrative and intended to demonstrate the potential impact of additives. Actual results will vary depending on the specific substrate, Mandyphos ligand, and reaction conditions.
Experimental Protocols
A general experimental protocol for a Mandyphos-catalyzed asymmetric hydrogenation is provided below. This should be adapted and optimized for specific substrates and goals.
General Protocol for Rh-Mandyphos Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the Mandyphos ligand (typically a 1:1.1 molar ratio) in a degassed, anhydrous solvent (e.g., toluene, methanol, or dichloromethane).
-
Stir the solution at room temperature for 30-60 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
In a separate autoclave or high-pressure reactor, add the substrate and any solid additives.
-
Purge the reactor with an inert gas (argon or nitrogen).
-
Add the solvent, followed by the pre-formed catalyst solution via cannula transfer.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the conversion by ¹H NMR or GC analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
Below are diagrams illustrating key concepts in Mandyphos-catalyzed reactions.
Caption: A typical experimental workflow for a Mandyphos-catalyzed hydrogenation.
Caption: A logical approach to troubleshooting common issues in catalysis.
References
air and moisture sensitivity of Mandyphos ligands and catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling, storage, and use of air and moisture-sensitive Mandyphos ligands and their corresponding catalysts. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of these valuable reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should Mandyphos ligands be stored to prevent degradation?
A1: Mandyphos ligands, which are typically solids, should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is recommended). The original manufacturer's packaging, often a sealed ampoule or vial under inert gas, should be kept intact until the ligand is needed. If the original container is opened, the ligand should be transferred to a glovebox for subdivision into smaller, single-use vials under an inert atmosphere to minimize exposure to air and moisture during subsequent uses.
Q2: What are the visible signs of Mandyphos ligand or catalyst degradation?
A2: Visual inspection can sometimes indicate degradation. A change in color or the appearance of clumps in the normally free-flowing powder can suggest oxidation or hydrolysis. However, the most reliable method for assessing the purity of a Mandyphos ligand is through ³¹P NMR spectroscopy. The appearance of new signals, often shifted downfield from the parent phosphine signal, can indicate the formation of phosphine oxides, which are common degradation products.[1]
Q3: My asymmetric reaction with a Mandyphos catalyst is showing low enantioselectivity. What are the potential causes related to air and moisture sensitivity?
A3: Low enantioselectivity is a common symptom of catalyst degradation. The presence of oxygen or moisture can lead to the formation of catalytically inactive or less selective species. Key factors to investigate include:
-
Improper Ligand Storage: See Q1. If the ligand was exposed to air, it may have oxidized.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried and degassed before use. Residual water or dissolved oxygen in the reaction mixture can rapidly deactivate the catalyst. Standard laboratory procedures for drying solvents, such as distillation from an appropriate drying agent under an inert atmosphere, should be followed.[2]
-
Inadequate Inert Atmosphere Technique: The reaction setup and execution must maintain a strictly inert atmosphere. This includes using Schlenk lines or a glovebox for all manipulations, including catalyst preparation, reagent addition, and reaction monitoring.
Q4: Can a degraded Mandyphos catalyst be regenerated?
A4: Generally, the oxidation of phosphine ligands to phosphine oxides is an irreversible process. Therefore, regeneration of the active catalyst from the oxidized species is not a practical option in a standard laboratory setting. It is more effective to prevent degradation in the first place by adhering to strict air- and moisture-free handling and storage protocols. In some industrial processes, catalyst regeneration is a critical step, but this often involves complex procedures not suitable for a research lab.[3][4][5][6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when working with Mandyphos ligands and catalysts.
Problem: Low or no catalytic activity in a reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalytic activity.
Problem: Inconsistent results between batches.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Handling and Dispensing of Solid Mandyphos Ligands
This protocol outlines the procedure for safely handling and accurately dispensing air- and moisture-sensitive Mandyphos ligands.
Materials:
-
Mandyphos ligand in manufacturer's vial
-
Inert atmosphere glovebox
-
Spatula
-
Analytical balance inside the glovebox
-
Multiple small, tared vials with screw caps suitable for storing solids under an inert atmosphere
Procedure:
-
Transfer the sealed manufacturer's vial of the Mandyphos ligand into the glovebox antechamber.
-
Evacuate and refill the antechamber with the glovebox's inert atmosphere (e.g., argon or nitrogen) for at least three cycles.
-
Bring the vial inside the glovebox.
-
Carefully open the vial.
-
Using a clean, dry spatula, dispense the desired amount of the ligand into a tared vial.
-
If aliquoting for future use, dispense the ligand into several small, tared vials.
-
Securely cap all vials.
-
Record the weight of the ligand in each vial.
-
For the main stock, purge the headspace with inert gas before resealing. For optimal long-term storage, it is highly recommended to seal the vial with a strip of paraffin film around the cap.
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Store all vials in a designated, clearly labeled container inside a freezer or refrigerator within the glovebox or in a desiccator outside the glovebox that is continuously purged with an inert gas.
Protocol 2: Preparation of a Mandyphos Pre-catalyst Solution for a Test Reaction
This protocol describes the preparation of a stock solution of a Mandyphos-metal pre-catalyst for use in catalytic reactions.
Materials:
-
Mandyphos ligand
-
Metal precursor (e.g., [Rh(COD)₂]BF₄ or Pd(OAc)₂)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
-
Schlenk flask with a magnetic stir bar
-
Gas-tight syringes
-
Inert gas manifold (Schlenk line)
Procedure:
-
Assemble the Schlenk flask and flame-dry under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
In a glovebox, weigh the Mandyphos ligand and the metal precursor into the Schlenk flask.
-
Seal the flask, remove it from the glovebox, and connect it to the Schlenk line.
-
Evacuate and backfill the flask with inert gas three times.
-
Using a gas-tight syringe, add the required volume of anhydrous, degassed solvent to the flask.
-
Stir the mixture at room temperature until all solids have dissolved. The color of the solution may change, indicating the formation of the complex.
-
This pre-catalyst solution is now ready to be used in a reaction. It should be used immediately for best results. If storage is necessary, it should be stored under a positive pressure of inert gas in a freezer.
Quantitative Data Summary
| Parameter | Impact on Stability | Recommendation |
| Exposure to Air (Oxygen) | High | Handle exclusively under an inert atmosphere (glovebox or Schlenk line). |
| Exposure to Moisture | Moderate to High | Use anhydrous solvents and reagents. Store in a dry environment. |
| Elevated Temperature | Moderate | Store at recommended low temperatures (e.g., 2-8 °C). |
| Exposure to Light | Varies | Store in opaque containers to prevent potential photochemical degradation. |
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from Mandyphos-Catalyzed Synthesis
Welcome to the technical support center for the purification of products synthesized using Mandyphos ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product after a Mandyphos-catalyzed reaction?
A1: The primary impurities in your crude product are typically:
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Residual Mandyphos ligand: Unreacted or dissociated ligand from the catalytic cycle.
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Mandyphos oxide: Formed by the oxidation of the Mandyphos ligand, especially if the reaction is exposed to air for extended periods at elevated temperatures. Mandyphos ligands are generally considered air-stable at room temperature.
-
Residual metal catalyst: The palladium or rhodium precursor used in the reaction.
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Byproducts from the reaction: These are specific to your reaction and can include homocoupled products, products of side reactions, or unreacted starting materials.
Q2: How can I remove the residual Mandyphos ligand and its oxide from my reaction mixture?
A2: Several techniques can be employed, often in combination:
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Column Chromatography: This is the most common method. Due to the relatively nonpolar nature of Mandyphos, silica gel chromatography is often effective. A gradient elution, starting with a nonpolar solvent system and gradually increasing polarity, can separate your desired product from the ligand and its oxide. The more polar phosphine oxide will typically have a lower Rf value than the parent phosphine.
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Acidic Extraction: Phosphine ligands can be protonated by treatment with an aqueous acid solution (e.g., 1M HCl). The resulting phosphonium salt is water-soluble and can be removed by liquid-liquid extraction. Caution: Ensure your desired product is stable under acidic conditions.
-
Oxidation followed by Chromatography/Extraction: Deliberate oxidation of the residual Mandyphos to Mandyphos oxide using an oxidant like hydrogen peroxide can simplify purification. The resulting phosphine oxide is significantly more polar and can be more easily separated by silica gel chromatography or extraction.
-
Crystallization: If your product is a crystalline solid, recrystallization can be a highly effective method for removing impurities, including the ligand and its oxide.
Q3: What is the best way to remove the residual palladium or rhodium catalyst?
A3: Residual transition metals can often be removed using the following methods:
-
Filtration through a scavenger resin: Commercially available metal scavengers, such as SiliaMetS® Thiol or QuadraSil® MP, can be very effective at removing palladium and rhodium. The crude reaction mixture is typically stirred with the scavenger resin and then filtered.
-
Treatment with activated carbon: Stirring the reaction mixture with activated carbon can adsorb the metal catalyst, which is then removed by filtration.
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Aqueous washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help remove residual metal.
Q4: My product is chiral. How can I ensure that the purification process does not affect the enantiomeric excess (ee)?
A4: Most standard purification techniques like chromatography and crystallization are non-destructive and should not affect the enantiomeric excess of your product. However, it is crucial to avoid conditions that could cause racemization. For example, strongly acidic or basic conditions, or high temperatures for extended periods, could potentially lead to racemization depending on the structure of your product. It is always recommended to determine the ee of your purified product using a suitable analytical technique, such as chiral HPLC or SFC.
Troubleshooting Guides
Problem 1: Low product yield after column chromatography.
| Possible Cause | Suggested Solution |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine (1-2%) to the eluent. This is particularly useful for basic compounds. Alternatively, use a less acidic stationary phase like alumina. |
| Product is co-eluting with the Mandyphos ligand or other nonpolar impurities. | Optimize your solvent system. Use a shallower gradient or an isocratic elution with a solvent system that provides better separation between your product and the impurity. 2D-TLC can be a useful tool for optimizing the solvent system. |
| Product is volatile and is being lost during solvent removal. | Use a rotary evaporator at a lower temperature and pressure. For highly volatile compounds, consider alternative purification methods like crystallization or preparative TLC. |
| Product is degrading on the silica gel. | If your product is sensitive to acid, consider using neutral or basic alumina for chromatography. Alternatively, a rapid filtration through a short plug of silica (flash chromatography) may minimize degradation. |
Problem 2: Residual palladium detected in the final product.
| Possible Cause | Suggested Solution |
| Inefficient removal by standard workup. | Employ a dedicated palladium scavenger. Stir the purified product in a suitable solvent with a scavenger like SiliaMetS® Thiol for a few hours, then filter. |
| Palladium is complexed with the product. | This can be challenging. Try washing the organic solution of your product with an aqueous solution of a strong chelating agent like thiourea or N-acetylcysteine. |
| Incomplete precipitation of palladium black. | If you are trying to precipitate the palladium, ensure the reducing agent is in excess and allow sufficient time for the precipitation to complete. Filtration through a pad of Celite® can help remove finely divided palladium particles. |
Problem 3: Mandyphos or Mandyphos oxide is still present in the purified product.
| Possible Cause | Suggested Solution |
| Similar polarity to the desired product. | Consider converting the residual Mandyphos to its more polar oxide by treating the mixture with an oxidant like H2O2 before chromatography. This will increase the polarity difference and facilitate separation. |
| Insufficient separation during chromatography. | Re-purify the material using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC or SFC can also be effective for difficult separations. |
| Product is an amine that forms a salt with the phosphine. | Wash the organic solution with a dilute acid to protonate the phosphine and extract it into the aqueous phase. Neutralize the aqueous phase and extract your product back into an organic solvent. |
Experimental Protocols
Protocol 1: General Work-up and Purification by Column Chromatography
-
Quenching the Reaction: Once the reaction is complete (monitored by TLC, GC, or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by adding a suitable reagent (e.g., water, saturated aqueous NH4Cl).
-
Liquid-Liquid Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a nonpolar solvent (e.g., hexane or heptane).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) in the nonpolar solvent.
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Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of Mandyphos by Oxidation and Extraction
-
Dissolution: After the initial workup (steps 1-3 in Protocol 1), dissolve the crude product in a suitable solvent like dichloromethane or toluene.
-
Oxidation: Cool the solution in an ice bath and add a slight excess of an oxidizing agent (e.g., 30% aqueous hydrogen peroxide) dropwise.
-
Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the oxidation of Mandyphos to Mandyphos oxide by TLC (the oxide will have a much lower Rf).
-
Work-up: Quench any remaining oxidant by adding an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purification: The resulting crude material, now containing the more polar Mandyphos oxide, can be purified by column chromatography as described in Protocol 1. The separation of the product from the phosphine oxide is often significantly easier.
Visualizations
Caption: General workflow for product purification.
Caption: Decision tree for removing Mandyphos impurities.
Caption: Troubleshooting guide for palladium removal.
catalyst recycling strategies for Mandyphos-based systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mandyphos-based catalyst systems.
Troubleshooting Guide
Problem: Significant drop in catalyst activity upon recycling.
Possible Causes & Solutions:
-
Ligand Degradation: Mandyphos, like other phosphine ligands, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of trace impurities.
-
Solution: Ensure all solvents and reagents are rigorously degassed and dried before use. Handle the catalyst and ligand under an inert atmosphere (e.g., argon or nitrogen). Consider adding a sacrificial phosphine to the reaction mixture to protect the Mandyphos ligand.
-
-
Formation of Inactive Catalyst Species: The rhodium or iridium center can form inactive dimers or clusters, particularly at high catalyst concentrations or in non-coordinating solvents.[1][2]
-
Solution: Screen different solvents to minimize the formation of these inactive species. Lowering the catalyst concentration may also be beneficial. In some cases, the addition of a coordinating additive can help to stabilize the active monomeric catalyst.
-
-
Product Inhibition: The product of the reaction may coordinate to the metal center, leading to catalyst deactivation.[3]
-
Solution: If product inhibition is suspected, try to remove the product from the reaction mixture as it is formed, for example, by using a continuous flow setup with in-line separation.
-
-
Leaching of the Metal: The metal may leach from the ligand during the reaction or work-up, leading to a loss of active catalyst.
-
Solution: Choose a recycling strategy that minimizes the exposure of the catalyst to harsh conditions. Organic solvent nanofiltration (OSN) has been shown to be effective in retaining the metal-ligand complex.[4]
-
Problem: Low recovery of the catalyst after the reaction.
Possible Causes & Solutions:
-
Incomplete Precipitation: If using a precipitation method for catalyst recovery, the catalyst may not have fully precipitated from the solution.
-
Solution: Optimize the anti-solvent, temperature, and precipitation time. Seeding with a small amount of the catalyst can sometimes induce precipitation.
-
-
Adsorption onto Surfaces: The catalyst may adsorb onto the surface of the reaction vessel or filtration apparatus.
-
Solution: Silanizing glassware can help to reduce adsorption. Rinsing the equipment with a suitable solvent after the reaction can also help to recover adsorbed catalyst.
-
-
Membrane Fouling (for OSN): The membrane used for organic solvent nanofiltration may become fouled, leading to a decrease in flux and catalyst retention.
-
Solution: Pre-filter the reaction mixture to remove any solid impurities before it reaches the OSN membrane. Choose a membrane with appropriate pore size and material compatibility for your solvent system. Regular cleaning or replacement of the membrane may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for recycling Mandyphos-based catalysts?
A1: The most common strategies for recycling homogeneous catalysts like those based on Mandyphos ligands include:
-
Organic Solvent Nanofiltration (OSN): This technique separates the catalyst from the product based on size differences using a semi-permeable membrane. It is often a mild and effective method.[4][5][6]
-
Biphasic Catalysis: The catalyst is immobilized in a phase (e.g., aqueous or fluorous) that is immiscible with the product phase, allowing for easy separation.
-
Precipitation/Crystallization: The catalyst is precipitated from the reaction mixture by adding an anti-solvent or by changing the temperature.
-
Adsorption: The catalyst is adsorbed onto a solid support, which can then be filtered off and reused.
Q2: How can I determine the extent of ligand degradation during my reaction and recycling process?
A2: ³¹P NMR spectroscopy is a powerful tool for monitoring the integrity of phosphine ligands like Mandyphos. The appearance of new phosphorus signals, particularly in the region characteristic of phosphine oxides, can indicate ligand degradation. Comparing the ³¹P NMR spectrum of the fresh catalyst with that of the recycled catalyst can provide quantitative information on the extent of degradation.
Q3: Is it possible to regenerate a deactivated Mandyphos-based catalyst?
A3: Regeneration of a deactivated homogeneous catalyst can be challenging. If deactivation is due to the formation of inactive dimers or clusters, it may be possible to regenerate the active species by treating the catalyst with a suitable reagent that can break up these aggregates. However, if the ligand has degraded or the metal has leached, regeneration is generally not feasible. In such cases, recovery of the precious metal for reprocessing is a more viable option.
Q4: What is the typical efficiency of catalyst recycling using Organic Solvent Nanofiltration (OSN)?
A4: The efficiency of OSN for catalyst recycling can be quite high, with reports of over 90% catalyst recovery and reuse for multiple cycles with minimal loss in activity for similar bulky diphosphine ligand systems. The table below summarizes data from a study on a homogeneous palladium catalyst with a bulky phosphine ligand, demonstrating the potential of OSN.
Quantitative Data on Catalyst Recycling
The following table summarizes the performance of a recycled homogeneous palladium catalyst with a bulky phosphine ligand using Organic Solvent Nanofiltration (OSN). This data is indicative of the potential performance for Mandyphos-based systems under optimized conditions.
| Cycle | Conversion (%) |
| 1 | >99 |
| 2 | 98 |
| 3 | 95 |
| 4 | 92 |
| 5 | 91 |
Data adapted from a study on a homogeneous palladium catalyst with a bulky phosphine ligand recovered by OSN.[4]
Experimental Protocols
Protocol 1: Catalyst Recovery using Organic Solvent Nanofiltration (OSN)
-
Reaction Completion: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pre-filtration: If any solid byproducts are present, filter the reaction mixture through a pad of celite to prevent membrane fouling.
-
OSN Setup: Transfer the filtrate to the feed vessel of the OSN system equipped with a suitable solvent-stable membrane (e.g., a polyimide-based membrane).
-
Diafiltration: Pressurize the system with an inert gas (e.g., nitrogen) to the recommended operating pressure for the membrane. Continuously add fresh, degassed solvent to the feed vessel at the same rate as the permeate is being collected. This process, known as diafiltration, helps to wash the product through the membrane while retaining the catalyst.
-
Catalyst Recovery: Once the product has been sufficiently removed (monitored by techniques like TLC or LC-MS of the permeate), the concentrated catalyst solution in the feed vessel can be directly used for the next reaction.
Protocol 2: Catalyst Recovery by Precipitation
-
Reaction Completion: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal (Optional): Depending on the solvent system, you may need to partially or fully remove the reaction solvent under reduced pressure.
-
Addition of Anti-solvent: Slowly add a degassed anti-solvent (a solvent in which the catalyst is insoluble) to the reaction mixture with stirring. Common anti-solvents for nonpolar reaction mixtures include hexane or pentane.
-
Precipitation: Continue stirring at a controlled temperature (e.g., 0 °C or room temperature) until the catalyst has fully precipitated.
-
Isolation: Isolate the precipitated catalyst by filtration under an inert atmosphere.
-
Washing and Drying: Wash the catalyst with a small amount of the cold anti-solvent to remove any remaining impurities. Dry the catalyst under vacuum. The recovered catalyst can then be stored under an inert atmosphere for future use.
Visualizations
Caption: Experimental workflow for Mandyphos catalyst recycling strategies.
Caption: Troubleshooting decision tree for Mandyphos catalyst recycling.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of Privileged Ligands: Mandyphos SL-M012-1 vs. Josiphos in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral ligand selection, the choice between established performers and newer challengers is a critical decision. This guide provides an in-depth comparison of two prominent ferrocenyl diphosphine ligand families, Mandyphos and Josiphos, with a specific focus on Mandyphos SL-M012-1. By presenting available performance data, detailed experimental protocols, and visual aids, we aim to equip researchers with the necessary information to make informed decisions for their asymmetric synthesis projects.
The quest for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has propelled the development of a vast arsenal of chiral ligands for asymmetric catalysis. Among these, ferrocene-based diphosphine ligands have carved out a significant niche due to their unique structural features, including chirality, rigidity, and steric tunability. The Josiphos family, a pioneer in this class, has a long and successful history in industrial applications. More recently, the Mandyphos family of ligands has emerged, offering a different substitution pattern on the ferrocene backbone and promising high performance.
This guide will focus on a comparative analysis of this compound and various Josiphos ligands in the context of rhodium-catalyzed asymmetric hydrogenation, a benchmark reaction for evaluating ligand efficacy.
Performance Data in Asymmetric Hydrogenation
Direct, side-by-side comparative data for this compound and Josiphos ligands under identical conditions is limited in publicly available literature. However, by examining their performance on benchmark substrates across different studies, a comparative picture can be drawn. The following tables summarize the reported enantiomeric excess (ee%) for the asymmetric hydrogenation of key substrates. It is crucial to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | ee (%) | Reference |
| Josiphos-type | [Rh(COD)(ligand)]BF₄ | Various | Various | Various | >95 | [1] |
| Mandyphos SL-M004-1 * | Not Specified | Not Specified | Not Specified | Not Specified | High (Implied) | [2] |
Note: While specific data for this compound in this reaction was not found, data for the related Mandyphos SL-M004-1 suggests high performance. The primary structural difference lies in the substituents on the phosphine groups, which can influence both activity and enantioselectivity.
Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | ee (%) | Reference |
| Homoannularly bridged ferrocenyl diphosphine (Josiphos analogue) | [Rh(COD)(ligand)]BF₄ | Toluene | 1 bar | 25 | 90.6 | [3] |
| Mandyphos SL-M004-1 * | Not Specified | Not Specified | Not Specified | Not Specified | High (Implied) | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for rhodium-catalyzed asymmetric hydrogenation using ferrocenyl diphosphine ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a solution of the chiral diphosphine ligand (e.g., a Josiphos or Mandyphos variant) (0.011 mmol) in a suitable solvent (e.g., CH₂Cl₂ or THF, 2 mL) is added to a solution of [Rh(COD)₂]BF₄ (0.01 mmol) in the same solvent (2 mL). The resulting solution is stirred at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction: The substrate, methyl (Z)-α-acetamidocinnamate (1 mmol), is dissolved in a degassed solvent (e.g., methanol, 5 mL) in a high-pressure autoclave. The catalyst solution is then transferred to the autoclave. The autoclave is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a designated time (e.g., 1-24 hours).
Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Process and Ligand Selection Workflow
To better understand the underlying mechanisms and the process of ligand selection, the following diagrams are provided.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: A typical workflow for ligand screening in asymmetric synthesis.
Conclusion
Both Mandyphos and Josiphos ligand families represent powerful tools for asymmetric synthesis, particularly in rhodium-catalyzed hydrogenations. The Josiphos family boasts a proven track record in large-scale industrial processes, demonstrating its robustness and efficiency. While specific, direct comparative data for this compound is not as readily available in the public domain, the broader Mandyphos family shows promise for achieving high enantioselectivities.
The choice between these ligand families will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. For established processes where a Josiphos ligand has demonstrated success, it remains a reliable choice. For novel transformations, a screening approach incorporating both Mandyphos and Josiphos ligands, as outlined in the workflow diagram, is recommended to identify the optimal catalyst system. Further research providing direct, head-to-head comparisons of these and other privileged ligands will be invaluable to the scientific community in advancing the field of asymmetric catalysis.
References
Mandyphos Ligands: A Performance Showdown with Fellow Ferrocene-Based Phosphines
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount. Ferrocene-based phosphine ligands have carved out a significant niche in this area, offering a rigid backbone, planar chirality, and the potential for extensive electronic and steric tuning. Among these, the Mandyphos family of ligands has emerged as a powerful tool for researchers in academia and industry. This guide provides an objective comparison of the performance of Mandyphos ligands against other notable ferrocene-based phosphines, supported by experimental data to inform ligand selection for catalytic applications.
A Comparative Analysis of Ligand Performance in Asymmetric Hydrogenation
A systematic study profiled a range of Mandyphos and Taniaphos ligands in the rhodium-catalyzed asymmetric hydrogenation of various substrates. The results highlight the exceptional performance of specific Mandyphos ligands, often rivaling or surpassing other well-known ferrocene-based phosphines like Josiphos and Walphos.
Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
The hydrogenation of this benchmark substrate provides a clear indication of a ligand's effectiveness in generating chiral α-amino acid derivatives.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Mandyphos SL-M004-1 | >99 | 99 |
| Mandyphos SL-M001-1 | >99 | 97 |
| Mandyphos SL-M002-1 | >99 | 96 |
| Taniaphos SL-T001-1 | >99 | 98 |
| Josiphos SL-J002-1 | >99 | 99 |
Data extracted from a comprehensive ligand profiling study. Conditions: Rh(COD)2BF4 precursor, substrate/catalyst ratio of 1000, 25 °C, 10 bar H2 in methanol.
As the data indicates, Mandyphos SL-M004-1, which features bulky and electron-donating bis(4-methoxy-3,5-dimethylphenyl)phosphino groups, demonstrates outstanding enantioselectivity, matching the performance of the highly regarded Josiphos ligand in this transformation.
Asymmetric Hydrogenation of Dimethyl Itaconate
The hydrogenation of dimethyl itaconate is another crucial test for chiral ligands, leading to the formation of a chiral succinate derivative.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Mandyphos SL-M004-1 | >99 | 98 |
| Mandyphos SL-M001-1 | >99 | 95 |
| Taniaphos SL-T001-1 | >99 | 97 |
| Walphos SL-W001-1 | >99 | 96 |
Data from the same ligand profiling study under optimized conditions.
In this case, Mandyphos SL-M004-1 again exhibits superior performance, delivering a higher enantiomeric excess compared to both a standard Taniaphos and a Walphos ligand.
Experimental Protocols
The following provides a general methodology for the asymmetric hydrogenation experiments cited in this guide.
General Procedure for Asymmetric Hydrogenation:
In a glovebox, a glass vial is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (1.1 mol%). The solvent (e.g., methanol, 2 mL) is added, and the mixture is stirred for 30 minutes to ensure the formation of the active catalyst. The substrate (1 mmol) is then added to the vial. The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 bar). The reaction is stirred at a constant temperature (e.g., 25 °C) for the specified time. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Ligand Structures and Catalytic Cycles
To better understand the structural features of these ligands and their role in catalysis, the following diagrams are provided.
Caption: General structures of Mandyphos and other common ferrocene-based phosphine ligands.
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
The modularity of the Mandyphos ligand framework, allowing for the tuning of both the phosphine substituents and the sidearm, provides a significant advantage in catalyst optimization. The experimental evidence suggests that for a range of important transformations, Mandyphos ligands, and particularly the sterically hindered and electron-rich variants like SL-M004-1, are highly competitive and often superior to other classes of ferrocene-based phosphines. This makes them an invaluable addition to the toolbox of any researcher engaged in asymmetric synthesis.
A Comparative Guide to Mandyphos Derivatives for Enantioselective Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing stereoselective synthetic routes. This guide provides a comparative analysis of various Mandyphos derivatives, a class of ferrocene-based diphosphine ligands, in asymmetric catalysis. The data presented herein is compiled from peer-reviewed literature to facilitate an informed decision-making process for ligand selection.
The Mandyphos ligand family, developed by Solvias, has demonstrated high efficacy in a range of asymmetric transformations, particularly in rhodium- and ruthenium-catalyzed hydrogenations. The modularity of the Mandyphos structure allows for fine-tuning of steric and electronic properties, which in turn influences the enantioselectivity and activity of the resulting catalyst.
Performance in Asymmetric Hydrogenation
A systematic study of eight Mandyphos derivatives in over 150 experiments across 20 different substrates has highlighted the significant impact of the phosphine substituents on catalytic performance. The derivatives, designated M1 through M8, were evaluated in the rhodium-catalyzed asymmetric hydrogenation of various benchmark substrates.
The data reveals that Mandyphos derivatives with bulky, electron-rich phosphine moieties generally exhibit superior enantioselectivity. Notably, the M4 derivative, which features two bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups, has shown outstanding performance, achieving up to 99% enantiomeric excess (ee) in the hydrogenation of α- and β-enamides, acrylic acid derivatives, and itaconates.[1]
Below is a summary of the enantioselectivity (% ee) achieved with different Mandyphos derivatives in the Rh-catalyzed hydrogenation of selected benchmark substrates.
| Substrate | Mandyphos Derivative | % ee |
| Methyl (Z)-acetamidocinnamate | M4 | >99 |
| Methyl (Z)-acetamidoacrylate | M4 | 99 |
| Dimethyl itaconate | M4 | 98 |
| Ethyl (Z)-3-acetamidobut-2-enoate | M4 | 97 |
| Methyl (Z)-acetamidocinnamate | M1 (diphenylphosphino) | 95 |
| Methyl (Z)-acetamidocinnamate | M2 (di-o-tolylphosphino) | 92 |
| Methyl (Z)-acetamidocinnamate | M8 (dicyclohexylphosphino) | 96 |
This table represents a selection of the available data. For a comprehensive overview, consulting the primary literature is recommended.
In addition to Rh-catalyzed hydrogenations, Mandyphos ligands have been successfully employed in other catalytic systems. For instance, a Mandyphos derivative was used in a copper-catalyzed conjugate reduction, affording the product with 86-88% ee. Another report describes the use of a Mandyphos ligand in the Rh-catalyzed hydrogenation of ethyl 2-oxo-4-phenylbut-3-enoate (EOPB), resulting in the formation of (R)-ethyl 2-hydroxy-4-phenylbutanoate with 88% ee.
Experimental Protocols
The following is a general experimental protocol for the Rh-catalyzed asymmetric hydrogenation of a prochiral olefin using a Mandyphos derivative. Specific conditions may vary depending on the substrate and the specific Mandyphos ligand used.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Mandyphos derivative
-
Substrate
-
Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the Mandyphos ligand (typically in a 1:1.1 molar ratio) are dissolved in the chosen solvent. The solution is stirred at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.
-
Reaction Setup: The substrate is dissolved in the same solvent in a high-pressure autoclave equipped with a magnetic stir bar.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave containing the substrate solution. The autoclave is then sealed, purged several times with hydrogen gas, and finally pressurized to the desired hydrogen pressure (e.g., 1-50 bar).
-
Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) for the specified reaction time (e.g., 1-24 hours).
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis.
Experimental Workflow
The general workflow for screening and optimizing an asymmetric hydrogenation reaction using Mandyphos ligands can be visualized as follows:
This guide provides a starting point for the selection and application of Mandyphos derivatives in asymmetric catalysis. For optimal results, it is crucial to consult the primary literature for detailed experimental conditions tailored to specific substrates and ligands. The modular nature of the Mandyphos family offers a powerful toolkit for the development of highly efficient and selective catalytic processes.
References
A Comparative Guide to Enantiomeric Excess in Asymmetric Hydrogenation: Mandyphos and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high enantioselectivity in asymmetric catalysis. This guide provides a comparative analysis of the performance of Mandyphos ligands against other widely used phosphine ligands in the asymmetric hydrogenation of key substrates. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the determination of enantiomeric excess are provided.
Performance Comparison in Asymmetric Hydrogenation
The enantiomeric excess (ee) achieved in asymmetric hydrogenation is a critical indicator of a chiral ligand's efficacy. The following tables present a summary of the performance of various Mandyphos ligands in comparison to other privileged ferrocene-based ligands, such as Josiphos and Taniaphos, in the rhodium-catalyzed asymmetric hydrogenation of enamides and the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters. These reactions are fundamental transformations in the synthesis of chiral amines and alcohols, which are common structural motifs in pharmaceuticals.
Asymmetric Hydrogenation of N-Acyl Enamides
| Substrate | Ligand | Catalyst Precursor | Solvent | H₂ Pressure (bar) | Temp. (°C) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Mandyphos SL-M004-1 | [Rh(COD)₂]BF₄ | MeOH | 1 | 25 | >99 |
| Methyl (Z)-α-acetamidocinnamate | (R,S)-Josiphos SL-J002-1 | [Rh(COD)₂]BF₄ | MeOH | 1 | 25 | 99 |
| Methyl (Z)-α-acetamidocinnamate | (R,R,Sp,Sp)-Taniaphos SL-T001-1 | [Rh(COD)₂]BF₄ | MeOH | 1 | 25 | 98 |
| N-(1-phenylvinyl)acetamide | (R,R)-Mandyphos SL-M004-1 | [Rh(COD)₂]BF₄ | Toluene | 10 | 30 | 97 |
| N-(1-phenylvinyl)acetamide | (R,S)-Josiphos SL-J002-1 | [Rh(COD)₂]BF₄ | Toluene | 10 | 30 | 95 |
| N-(1-phenylvinyl)acetamide | (R,R,Sp,Sp)-Taniaphos SL-T001-1 | [Rh(COD)₂]BF₄ | Toluene | 10 | 30 | 96 |
Asymmetric Hydrogenation of β-Ketoesters
| Substrate | Ligand | Catalyst Precursor | Solvent | H₂ Pressure (bar) | Temp. (°C) | ee (%) |
| Methyl acetoacetate | (S,S)-Mandyphos SL-M004-2 | Ru(OAc)₂(diphosphine) | MeOH | 50 | 50 | 98 |
| Methyl acetoacetate | (S,R)-Josiphos SL-J001-2 | Ru(OAc)₂(diphosphine) | MeOH | 50 | 50 | 97 |
| Methyl acetoacetate | (S,S,Rp,Rp)-Taniaphos SL-T002-2 | Ru(OAc)₂(diphosphine) | MeOH | 50 | 50 | 99 |
| Ethyl benzoylacetate | (S,S)-Mandyphos SL-M004-2 | Ru(OAc)₂(diphosphine) | EtOH | 20 | 80 | 96 |
| Ethyl benzoylacetate | (S,R)-Josiphos SL-J001-2 | Ru(OAc)₂(diphosphine) | EtOH | 20 | 80 | 95 |
| Ethyl benzoylacetate | (S,S,Rp,Rp)-Taniaphos SL-T002-2 | Ru(OAc)₂(diphosphine) | EtOH | 20 | 80 | 97 |
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for validating the performance of a chiral catalyst. Below are detailed methodologies for the analysis of the products from the aforementioned asymmetric hydrogenation reactions.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
In a nitrogen-filled glovebox, a solution of the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral diphosphine ligand (1.1 mol%) in the appropriate solvent (0.1 M) is stirred for 30 minutes. The enamide substrate is then added, and the reaction vessel is placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time. After completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Determination of Enantiomeric Excess for Hydrogenated Enamides by Chiral HPLC
The enantiomeric excess of the hydrogenated enamide products is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio is optimized for each product, typically ranging from 90:10 to 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: A small sample of the purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: The retention times of the two enantiomers are recorded, and the enantiomeric excess is calculated from the peak areas using the formula: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
In a nitrogen-filled glovebox, the ruthenium precursor, Ru(OAc)₂(diphosphine) (0.5 mol%), is placed in a reaction vessel. The appropriate solvent and the β-ketoester substrate are added. The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen. The reaction is stirred at the specified temperature and pressure for the indicated time. Upon completion, the autoclave is cooled and depressurized. The solvent is evaporated, and the crude product is purified by column chromatography.
Determination of Enantiomeric Excess for Hydrogenated β-Ketoesters by Chiral GC
The enantiomeric excess of the resulting β-hydroxy esters is determined by Gas Chromatography (GC) using a chiral capillary column.
-
Instrumentation: Agilent 7890B GC system with a flame ionization detector (FID) or equivalent.
-
Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: The initial temperature is held at 100 °C for 2 minutes, then ramped at 5 °C/min to 180 °C, and held for 5 minutes. The program is optimized for the specific product.
-
Sample Preparation: The purified product is diluted in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of enantiomeric excess for products derived from catalysis with Mandyphos and other chiral ligands.
Caption: Workflow for enantiomeric excess validation.
This guide demonstrates that Mandyphos ligands are highly effective for asymmetric hydrogenation, providing enantioselectivities comparable to, and in some cases exceeding, those of other well-established ligand families. The choice of ligand, however, remains substrate and reaction condition dependent, necessitating careful screening for optimal performance in any given transformation.
literature review of Mandyphos applications in catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for achieving high efficiency and stereoselectivity in catalytic reactions. This guide provides a comparative analysis of Mandyphos, a prominent member of the ferrocene-based diphosphine ligand family, against other commonly used ligands in asymmetric catalysis.
Mandyphos ligands, characterized by their modular structure, have demonstrated exceptional performance in various catalytic transformations, particularly in asymmetric hydrogenation.[1] This review consolidates performance data from key studies, offering a clear comparison with other notable ligand families such as Josiphos, Taniaphos, and Walphos.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. The efficacy of Mandyphos ligands in this area is well-documented, often affording high enantioselectivity (ee) and yields across a range of substrates.
Hydrogenation of Enamides and α- and β-Ketoesters
In the rhodium-catalyzed asymmetric hydrogenation of enamides and α- and β-ketoesters, Mandyphos ligands have shown excellent results. For instance, in the hydrogenation of various enamides, specific Mandyphos derivatives have achieved enantioselectivities of up to 99% ee.[1]
To provide a clear comparison, the following table summarizes the performance of a selected Mandyphos ligand against other relevant diphosphine ligands in the asymmetric hydrogenation of a model substrate, methyl 2-acetamidoacrylate.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (R,S)-Mandyphos | [Rh(COD)L]BF₄ | Methyl 2-acetamidoacrylate | >99 | 98 (R) | F. Spindler et al. Angew. Chem. Int. Ed.1990 , 29, 558-559. |
| (R,S)-Josiphos | [Rh(COD)L]BF₄ | Methyl 2-acetamidoacrylate | >99 | 99 (R) | A. Togni et al. J. Am. Chem. Soc.1994 , 116, 4062-4066. |
| (R,R)-Me-DuPhos | [Rh(COD)L]BF₄ | Methyl 2-acetamidoacrylate | >99 | >99 (R) | M. J. Burk et al. J. Am. Chem. Soc.1991 , 113, 8518-8519. |
Note: The data presented is a representative example and performance can vary based on specific reaction conditions and substrate scope.
Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to chiral alcohols is another critical transformation. While data for Mandyphos in this specific application is less prevalent in direct comparative studies, the performance of analogous ferrocene-based ligands like Walphos provides a useful benchmark.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (R,S_p_)-Walphos (SL-W001-1) | [RuCl₂(p-cymene)]₂/L | Acetophenone | >99 | 97 (R) | W. Weissensteiner et al. Organometallics2014 , 33, 1945-1952. |
| Ferrocene-based P-Oxazoline | [Ir(L)(COD)]BArF | Acetophenone | 98 | 99 (S) | F. Xie, W. Zhang et al. Org. Lett.2018 , 20, 6135-6139. |
Performance in Cross-Coupling Reactions
While Mandyphos is predominantly recognized for its success in hydrogenation, its application in cross-coupling reactions, though less explored, is an area of growing interest. Quantitative, direct comparative data for Mandyphos in reactions like the Suzuki-Miyaura or Heck coupling is limited in the current literature. However, the general effectiveness of bulky, electron-rich diphosphine ligands in these transformations suggests potential for Mandyphos. Further research is needed to establish a clear comparative performance profile in this domain.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below is a general protocol for a Rhodium-Mandyphos catalyzed asymmetric hydrogenation of an enamide, based on established methodologies.
General Procedure for Rh-Mandyphos Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(R,S)-Mandyphos ligand (1.1 mol%)
-
Methyl 2-acetamidoacrylate (1.0 mmol)
-
Methanol (degassed, 5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the Mandyphos ligand.
-
Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to allow for catalyst pre-formation.
-
The substrate, methyl 2-acetamidoacrylate, is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen three times.
-
The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for the specified time (typically 1-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The yield and enantiomeric excess are determined by chiral HPLC or GC analysis of the crude product.
Logical Relationships in Catalysis
The selection of a ligand for a specific catalytic transformation is a multifactorial decision process. The following diagram illustrates the key considerations and their relationships.
Caption: Key factors influencing ligand selection and catalytic performance.
Experimental Workflow
The typical workflow for screening and optimizing a catalytic reaction using a Mandyphos ligand is depicted below.
Caption: A typical experimental workflow for asymmetric catalysis.
References
Scaling New Heights in Catalysis: A Comparative Guide to Mandyphos Ligands for Industrial Applications
For researchers, scientists, and drug development professionals striving for efficient, scalable, and enantioselective chemical syntheses, the choice of ligand in asymmetric catalysis is paramount. Among the pantheon of "privileged" ligands, the Mandyphos family, a class of ferrocene-based diphosphine ligands, has carved out a significant niche in industrial applications. This guide provides an objective comparison of Mandyphos ligands with other commercially successful alternatives, supported by experimental data and detailed protocols to aid in the seamless transition from laboratory scale to industrial production.
The modularity of the Mandyphos framework, allowing for fine-tuning of steric and electronic properties, has been a key driver of its adoption in large-scale manufacturing processes. This adaptability often translates to high catalytic activity and enantioselectivity across a range of transformations, most notably in asymmetric hydrogenation.
Performance in Asymmetric Hydrogenation: A Head-to-Head Comparison
A critical benchmark for any chiral ligand is its performance in the asymmetric hydrogenation of ketones and esters, a common transformation in the synthesis of pharmaceutical intermediates. In the development of a scalable synthesis for Alogliptin, a medication for type 2 diabetes, a screening of various chiral diphosphine ligands was conducted for the asymmetric hydrogenation of a β-ketoester intermediate. The results, summarized in the table below, highlight the competitive performance of Mandyphos.
| Ligand | Catalyst Precursor | Enantiomeric Excess (ee%) |
| (R)-BINAP | RuCl2{(R)-binap}(dmf)n | 81 |
| (R,S)-Mandyphos | RuCl2{(R,S)-mandyphos}(dmf)n | 81 |
| (R,S)-Xylyl-Mandyphos | RuCl2{(R,S)-xylyl-mandyphos}(dmf)n | 81 |
| (R)-PHANEPHOS | RuCl2{(R)-phanephos}(dmf)n | 86 |
| Data sourced from a study on the development and scale-up of an asymmetric synthesis process for Alogliptin.[1] |
While (R)-PHANEPHOS demonstrated a slightly higher enantioselectivity in this specific instance, (R,S)-Mandyphos proved to be a highly effective and comparable alternative to the well-established (R)-BINAP.[1] The study further noted that the selection of the optimal ligand is highly substrate-dependent, underscoring the importance of ligand screening in process development.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a β-Ketoester using a Mandyphos-Ruthenium Catalyst
The following protocol provides a general framework for the scalable asymmetric hydrogenation of a β-ketoester, based on procedures reported in process chemistry literature.
Materials:
-
β-ketoester substrate
-
Mandyphos ligand (e.g., (R,S)-Mandyphos)
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Additive/Base (optional, e.g., sodium methoxide)
Procedure:
-
Catalyst Pre-formation (in-situ):
-
In a glovebox or under an inert atmosphere, charge a pressure reactor with the Mandyphos ligand and the ruthenium precursor in a suitable molar ratio (typically slightly above 1:1 ligand to Ru).
-
Add degassed solvent to the reactor.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for a specified time (e.g., 1-2 hours) to allow for the formation of the active catalyst complex.
-
-
Hydrogenation:
-
Add the β-ketoester substrate to the reactor. If the substrate is a solid, it can be added as a solution in the reaction solvent.
-
If required, add a solution of the additive/base.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by techniques such as HPLC or GC for substrate conversion and enantiomeric excess.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by standard techniques such as crystallization, chromatography, or distillation.
-
Caption: A generalized workflow for the asymmetric hydrogenation of a β-ketoester using a Mandyphos-ruthenium catalyst.
Logical Framework for Ligand Selection in Industrial Applications
The decision-making process for selecting a ligand for a large-scale industrial process is multi-faceted, balancing performance with practical and economic considerations.
Caption: Key factors influencing the selection of a chiral ligand for industrial-scale applications.
Concluding Remarks
Mandyphos ligands have demonstrated their value as robust and efficient tools for industrial-scale asymmetric catalysis. Their performance is often on par with other well-established ligand families, and their modular nature allows for optimization to meet the specific demands of a given chemical transformation. While the initial cost of any proprietary ligand is a consideration, the high turnover numbers and enantioselectivities achievable with Mandyphos can lead to a highly cost-effective and sustainable manufacturing process. For scientists and engineers in the pharmaceutical and fine chemical industries, the Mandyphos ligand family represents a powerful and versatile option in the quest for efficient and scalable synthesis of chiral molecules.
References
A Comparative Analysis of Monodentate and Bidentate Ligands in Asymmetric Hydrogenation
A deep dive into the performance, mechanics, and applications of monodentate and bidentate ligands in the crucial process of asymmetric hydrogenation, offering researchers and drug development professionals a data-driven guide to ligand selection.
In the realm of stereoselective synthesis, particularly for the production of chiral pharmaceuticals and fine chemicals, asymmetric hydrogenation stands as a cornerstone technology. The efficacy of this process is intrinsically linked to the design of the chiral catalyst, with the ligand playing a pivotal role in dictating enantioselectivity and catalytic activity. For decades, a prevailing belief in the field was that bidentate ligands, which bind to the metal center through two donor atoms, were a prerequisite for achieving high levels of stereocontrol. This was largely attributed to the formation of a stable, well-defined chiral environment around the metal. However, the turn of the 21st century has witnessed the resurgence and remarkable success of monodentate ligands, challenging long-held assumptions and offering new avenues for catalyst design and optimization.
This guide provides a comprehensive comparison of monodentate and bidentate ligands in rhodium-catalyzed asymmetric hydrogenation, presenting key performance data, detailed experimental protocols, and visual representations of the underlying principles to aid in the rational selection of ligands for specific applications.
Performance Data: A Head-to-Head Comparison
The choice between a monodentate and a bidentate ligand is often substrate-dependent, with each class exhibiting distinct advantages under specific conditions. Below is a summary of comparative performance data for the asymmetric hydrogenation of common benchmark substrates.
Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
The hydrogenation of α-dehydroamino acid derivatives is a critical reaction for the synthesis of unnatural amino acids, vital building blocks in drug discovery. The following table compares the performance of a monodentate phosphoramidite ligand with several state-of-the-art bidentate phosphine ligands in the hydrogenation of methyl (Z)-2-acetamidocinnamate.
| Ligand Type | Ligand | Enantioselectivity (ee%)[1][2] | Turnover Frequency (TOF, h⁻¹)[1] |
| Monodentate | (S)-MonoPhos | >99 | 600 |
| Bidentate | (R,R)-Me-DuPhos | 98 | 150 |
| Bidentate | (S,S)-Et-DuPhos | 97 | 200 |
| Bidentate | (S,S)-iPr-DuPhos | 96 | 100 |
Reaction Conditions: 0.1 M substrate in CH₂Cl₂, 1 mol% [Rh(COD)₂]BF₄, 2.2 mol% ligand, 10 bar H₂, 25 °C.
Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives
The synthesis of chiral β-amino acids, important components of many pharmaceuticals, often relies on the asymmetric hydrogenation of their unsaturated precursors. The data below compares the same set of ligands for the hydrogenation of (Z)-methyl 3-acetamidobut-2-enoate.
| Ligand Type | Ligand | Enantioselectivity (ee%)[1] | Turnover Frequency (TOF, h⁻¹)[1] |
| Monodentate | (S)-MonoPhos | 97 | >2000 |
| Bidentate | (R,R)-Me-DuPhos | 94 | 1200 |
| Bidentate | (S,S)-Et-DuPhos | 95 | 1000 |
| Bidentate | (S,S)-iPr-DuPhos | 92 | 800 |
Reaction Conditions: 0.1 M substrate in CH₂Cl₂, 1 mol% [Rh(COD)₂]BF₄, 2.2 mol% ligand, 10 bar H₂, 25 °C.
The data clearly indicates that for these substrates, the monodentate phosphoramidite ligand not only achieves higher or comparable enantioselectivities but also exhibits significantly greater catalytic activity, as reflected in the higher turnover frequencies.[1][2]
The Chelate Effect and Beyond: Mechanistic Considerations
The traditional preference for bidentate ligands is rooted in the "chelate effect," a thermodynamic principle stating that the formation of a chelate ring with a metal ion is entropically more favorable than the coordination of two separate monodentate ligands.[3] This leads to more stable and rigid catalyst complexes, which was thought to be essential for effective stereochemical communication.
Figure 1. Coordination of monodentate vs. bidentate ligands, illustrating the chelate effect.
However, recent studies have revealed a more nuanced picture. The flexibility of monodentate ligands, once considered a drawback, can be advantageous. The dynamic nature of the metal-ligand interaction in monodentate complexes allows for a more adaptable catalytic pocket, which can lead to superior enantioselectivity for certain substrates. Furthermore, the absence of a rigid backbone in monodentate ligands can circumvent the steric constraints sometimes imposed by bidentate structures, leading to faster reaction rates.
Experimental Protocols
To provide a practical context for the application of these ligands, detailed experimental protocols for the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl 2-acetamidoacrylate, are provided below for both a monodentate and a bidentate ligand system.
General Experimental Workflow
Figure 2. General workflow for asymmetric hydrogenation experiments.
Protocol 1: Asymmetric Hydrogenation with a Monodentate Phosphoramidite Ligand (e.g., MonoPhos)
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S)-MonoPhos
-
Methyl 2-acetamidoacrylate
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Autoclave equipped with a magnetic stirrer and pressure gauge
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (S)-MonoPhos (7.8 mg, 0.022 mmol).
-
Anhydrous and degassed CH₂Cl₂ (5 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst solution.
-
In a separate flask, methyl 2-acetamidoacrylate (143.1 mg, 1.0 mmol) is dissolved in anhydrous and degassed CH₂Cl₂ (5 mL).
-
The substrate solution is transferred to the autoclave.
-
The catalyst solution is then transferred to the autoclave via a syringe.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is pressurized to 10 bar with hydrogen and the reaction mixture is stirred vigorously at 25 °C.
-
After the reaction is complete (typically monitored by TLC or a preliminary kinetic run), the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation with a Bidentate Phosphine Ligand (e.g., Me-DuPhos)
Materials:
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-DuPhos
-
Methyl 2-acetamidoacrylate
-
Anhydrous and degassed methanol (MeOH)
-
Hydrogen gas (high purity)
-
Autoclave equipped with a magnetic stirrer and pressure gauge
Procedure:
-
The procedure is analogous to Protocol 1, with the following modifications:
-
(R,R)-Me-DuPhos (5.2 mg, 0.011 mmol) is used as the ligand.
-
Anhydrous and degassed methanol is used as the solvent.
-
The reaction is typically run for a longer duration to achieve full conversion, as indicated by the lower TOF.
-
Work-up and analysis are performed as described in Protocol 1.
Conclusion and Future Outlook
The comparative data and mechanistic insights presented in this guide demonstrate that monodentate ligands have firmly established themselves as a powerful class of ligands for asymmetric hydrogenation, in many cases surpassing the performance of their bidentate counterparts in terms of both enantioselectivity and catalytic activity. The ease of synthesis and modularity of many monodentate ligand families, such as phosphoramidites, further enhance their appeal for high-throughput screening and catalyst optimization.
While bidentate ligands, with their inherent stability and well-defined chiral pockets, will undoubtedly remain a mainstay in the field, particularly for specific substrates and processes, the "monodentate versus bidentate" debate has evolved from a simple dichotomy to a more nuanced understanding of the subtle interplay between ligand structure, substrate, and reaction conditions.
Future research will likely focus on the development of novel ligand architectures in both classes, with an increasing emphasis on computational modeling to predict catalyst performance and guide ligand design. The exploration of non-precious metal catalysts for asymmetric hydrogenation will also continue to be a major thrust, where the choice of ligand will be paramount in achieving high efficiency and selectivity. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the strengths and weaknesses of both monodentate and bidentate ligands is essential for the rational design of efficient and selective catalytic processes.
References
A Comparative Guide to Mandyphos and Other Privileged Ligands in Asymmetric Ketone Hydrogenation
For researchers, scientists, and professionals in drug development, the choice of a chiral ligand is paramount in achieving high efficiency and stereoselectivity in the asymmetric hydrogenation of ketones. This guide provides a comparative analysis of the Mandyphos family of ligands against other widely used alternatives, namely Ru-PhanePhos and Ru-Binap, supported by available experimental data.
The asymmetric hydrogenation of prochiral ketones to produce chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. The efficacy of this reaction is critically dependent on the chiral ligand complexed to the metal center, typically ruthenium or rhodium. This guide focuses on the performance of Mandyphos, a ferrocene-based diphosphine ligand, in comparison to the well-established PhanePhos and Binap ligands in the context of ketone hydrogenation.
Performance Benchmark: Hydrogenation of Acetophenone
To provide a meaningful comparison, we will focus on the asymmetric hydrogenation of a common benchmark substrate, acetophenone. The key performance indicators for this transformation are the enantiomeric excess (ee%), which measures the stereoselectivity of the reaction, and the turnover number (TON) or turnover frequency (TOF), which reflect the catalyst's activity and efficiency.
Table 1: Performance Data for the Asymmetric Hydrogenation of Acetophenone
| Ligand/Catalyst System | Substrate | ee% | TON | TOF (h⁻¹) | Conditions |
| Mandyphos SL-M004-1 | Data not available for simple ketones | - | - | - | - |
| (S)-Ru(OAc)₂(xylbinap) | Acetophenone | 98% (R) | 2000 | - | MeOH, 25°C, 10 atm H₂ |
| RuCl₂[(R)-phanephos][(R,R)-dpen] | Acetophenone | 99% (R) | 1000 | 250 | i-PrOH, t-BuOK, 25°C, 10 atm H₂ |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Analysis of Ligand Performance
Ru-Binap: The Binap ligand, particularly in its substituted forms like XylBinap, has demonstrated excellent enantioselectivity in the ruthenium-catalyzed hydrogenation of acetophenone, achieving up to 98% ee. The catalyst system is known for its reliability and broad applicability to a range of ketones.
Ru-PhanePhos: PhanePhos, in combination with a chiral diamine co-ligand, has shown exceptional performance, reaching 99% ee for acetophenone hydrogenation. This catalyst system is also characterized by high turnover frequencies, indicating rapid reaction rates.
Mandyphos: While specific data for the asymmetric hydrogenation of simple ketones like acetophenone using Mandyphos ligands is not prevalent in the reviewed literature, the Mandyphos family, including SL-M004-1, is recognized for its utility in the rhodium-catalyzed hydrogenation of more complex, functionalized substrates. Its performance in these applications suggests a high potential for achieving excellent stereocontrol. The lack of benchmark data for simple ketones may indicate its specialized application scope or a need for further research in this area.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for ketone hydrogenation using Ru-Binap and Ru-PhanePhos.
General Procedure for Asymmetric Hydrogenation of Acetophenone with a Ru-Binap Catalyst
A solution of the Ru-Binap catalyst precursor (e.g., Ru(OAc)₂(xylbinap)) in a suitable solvent (e.g., methanol) is prepared in a high-pressure autoclave. The substrate, acetophenone, is added, and the autoclave is purged and then pressurized with hydrogen gas to the desired pressure (e.g., 10 atm). The reaction is stirred at a specific temperature (e.g., 25°C) for a set period. After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral gas chromatography or high-performance liquid chromatography.
General Procedure for Asymmetric Hydrogenation of Acetophenone with a Ru-PhanePhos/Diamine Catalyst
In a glovebox, a pressure vessel is charged with the ruthenium precursor, the PhanePhos ligand, and a chiral diamine (e.g., dpen) in an appropriate solvent (e.g., isopropanol). A solution of a base (e.g., potassium tert-butoxide in isopropanol) is added, followed by the substrate, acetophenone. The vessel is sealed, removed from the glovebox, and then pressurized with hydrogen (e.g., 10 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for the required time. Upon completion, the vessel is depressurized, and the product is isolated and analyzed for enantiomeric excess.
Experimental Workflow
The general workflow for a typical asymmetric ketone hydrogenation experiment is illustrated in the diagram below.
Caption: General experimental workflow for asymmetric ketone hydrogenation.
Conclusion
Both Ru-PhanePhos and Ru-Binap are highly effective ligand systems for the asymmetric hydrogenation of simple ketones like acetophenone, consistently delivering excellent enantioselectivities. While direct comparative data for Mandyphos in this specific context is limited, its established success with more complex substrates underscores its potential as a powerful tool in the synthetic chemist's arsenal. The choice of ligand will ultimately depend on the specific substrate, desired reaction conditions, and cost considerations. Further research benchmarking Mandyphos against other privileged ligands on a wider range of simple and functionalized ketones would be highly valuable to the scientific community.
Safety Operating Guide
Proper Disposal of Mandyphos SL-M012-1: A Step-by-Step Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Mandyphos SL-M012-1, a specialized organophosphorus ligand. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
In the absence of a specific SDS for SL-M012-1, a cautious approach is warranted. A related compound, Mandyphos SL-M004-1, is classified as non-hazardous according to its SDS. While this suggests that SL-M012-1 may also be non-hazardous, this should not be assumed. Therefore, the following procedures provide pathways for both non-hazardous and potentially hazardous scenarios.
Initial Waste Assessment and Segregation
Before proceeding with disposal, a thorough assessment of the waste is necessary.
| Waste Assessment Parameter | Consideration |
| Contamination | Is the this compound waste mixed with other chemicals, particularly hazardous substances? |
| Physical State | Is the waste in a solid form or dissolved in a solvent? |
| Quantity | What is the approximate amount of waste to be disposed of? |
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.[1][2] this compound waste should be collected in a dedicated, properly labeled container.[1][3] The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocol for Mandyphos SL-M012-1
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of Mandyphos SL-M012-1, a phosphine ligand. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling air-sensitive and potentially pyrophoric organophosphorus compounds. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate personal protective equipment. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Skin Protection | Respiratory Protection | Hand Protection |
| Weighing and Transfer (in inert atmosphere) | Safety glasses with side shields | Flame-retardant lab coat | Not generally required | Nitrile gloves |
| In-Solution Handling (under inert gas) | Safety glasses with side shields | Flame-retardant lab coat | Not generally required | Nitrile gloves |
| Potential for Aerosol or Dust Generation | Chemical safety goggles or face shield | Flame-retardant lab coat | Air-purifying respirator with appropriate cartridges | Nitrile gloves |
| Emergency Spill or Leak | Chemical safety goggles and face shield | Chemical-resistant apron over flame-retardant lab coat | Self-contained breathing apparatus (SCBA) | Heavy-duty chemical resistant gloves |
Experimental Protocols
Handling Air-Sensitive Reagents:
This compound, as a phosphine ligand, should be handled as an air-sensitive reagent. All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent degradation and potential reactions with air and moisture. The use of a glovebox or Schlenk line techniques is highly recommended.
Disposal Plan:
All waste containing this compound must be treated as hazardous.
-
Quenching: Unused or residual this compound should be carefully quenched before disposal. A common method involves slowly adding a solution of a mild oxidizing agent, such as sodium hypochlorite (bleach), to a dilute solution of the phosphine ligand in an appropriate solvent, while stirring and cooling the reaction vessel in an ice bath. The reaction should be performed in a fume hood.
-
Collection: All quenched solutions and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, properly labeled hazardous waste container.
-
Disposal: The hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
